LCC is based on the chalcone skeleton, 1,3-diphenyl-2-propen-1-one [1]. Its specific molecular structure includes a γ,γ-dimethylallyl (isoprenyl) substituent, contributing to its biological activity [2].
The table below summarizes the primary pharmacological activities of Licochalcone C and their underlying molecular mechanisms.
| Pharmacological Activity | Studied Model(s) | Key Molecular Targets & Mechanisms |
|---|
| Anticancer Activity | Human colorectal carcinoma HCT116 cells (including oxaliplatin-resistant) [4] | • Inhibits EGFR & AKT kinase activity • Induces G2/M cell cycle arrest (modulates p21, p27, Cyclin B1, Cdc2) • Induces mitochondrial apoptosis (ROS generation, ↓MMP, ↑cytochrome c release, caspase activation) [4] | | | Esophageal and oral squamous cell carcinoma [4] | • Activates ROS/MAPK pathway (JNK, p38 phosphorylation) [4] | | Anti-inflammatory & Antioxidant Activity | LPS/IFN-γ-induced THP-1 human monocytic cells [5] | • Suppresses iNOS expression & NO production via NF-κB • Enhances antioxidant defense (↑SOD, CAT, GPx activity) • Scavenges extracellular superoxide anions (O₂⁻) [5] | | Antibacterial Activity | Gram-positive bacteria (MSSA, MRSA), Mycobacterium spp., H. pylori [2] | • Disrupts bacterial cell membrane (membrane permeability similar to nisin) • Inhibits biofilm formation in MSSA & MRSA [2] |
To facilitate your research, here are detailed methodologies for key assays used to characterize LCC's pharmacology.
Cell Viability (MTT Assay)
Annexin V/7-AAD Apoptosis Assay
Western Blot for Mechanism Elucidation
Intracellular ROS Measurement
Minimum Inhibitory Concentration (MIC) Determination
Biofilm Inhibition (MBIC) Assay
Bacterial Membrane Integrity (Fluorescence Microscopy)
The following diagrams illustrate the key molecular pathways modulated by this compound, based on the experimental evidence.
Key signaling pathways modulated by this compound in cancer and inflammation models.
While the pharmacological effects of LCC are promising, its drug-like properties require further investigation for clinical translation.
This compound is a multifaceted natural product with compelling pharmacological activities, particularly in oncology (via targeting EGFR/AKT and inducing ROS-mediated apoptosis) and infectious disease (via membrane disruption). Future research should prioritize comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies, in vivo efficacy validation in relevant disease models, and lead optimization to improve its pharmacokinetic profile and potency.
Due to its low natural abundance, chemical synthesis is crucial for making this compound available for research. Recent synthetic approaches focus on improving yield and regioselectivity.
| Synthetic Step | Key Objective | Note on Regioselectivity |
|---|---|---|
| 1. C-Isoprenylation | Introduce isoprenyl group to resorcinol-based starting material [1]. | Non-regioselective; a key challenge is introducing the prenyl group specifically at the C-3 position of the ring [1]. |
| 2. Protection & Methylation | Protect hydroxyl groups (e.g., with MOM) and methylate specific positions [1]. | Ensures correct substitution pattern on the final product [1]. |
| 3. Claisen-Schmidt Condensation | Form the core α,β-unsaturated ketone bridge [1]. | Creates the characteristic "retrochalcone" backbone [1]. |
| 4. Deprotection | Remove protecting groups to reveal free hydroxyl groups [1]. | Yields the final active compound [1]. |
A 2024 study reported a six-step synthetic route achieving a 10% overall yield [1]. Advanced methods have achieved regioselective synthesis and scalability up to 30 grams [1].
This compound has shown promising biological activities in recent studies. The table below summarizes quantitative data from antibacterial assays.
| Assay Type / Organism | Key Finding / Metric | Experimental Detail / Result |
|---|---|---|
| Broth Microdilution Assay | Determines Minimum Inhibitory Concentration (MIC) [1]. | Standard CLSI methods; 96-well microtiter plates [1]. |
| Gram-positive Bacteria (S. aureus) | MIC = 12.5 µg/mL (against both MSSA & MRSA) [1]. | Suggests mechanism of action may not involve penicillin-binding proteins (PBPs) [1]. |
| Mycobacterium species | MIC = 36.2 - 125 µg/mL [1]. | -- |
| Helicobacter pylori | MIC = 25 µg/mL [1]. | -- |
| Biofilm Inhibition (MSSA & MRSA) | MBIC₅₀ = 6.25 µg/mL [1]. | 50% inhibition of biofilm formation [1]. |
| Fluorescence Microscopy | Investigates mechanism of action against S. aureus [1]. | Uses fluorophores SYTO9 (labels live cells) and Propidium Iodide (PI, labels dead cells); this compound disrupts bacterial membrane, similar to nisin [1]. |
| In Vivo Toxicity (Galleria mellonella) | Evaluates systemic toxicity [1]. | No lethality observed at 100 µg/mL after 80 hours [1]. |
| Enzyme Inhibition Assay | IC₅₀ for α-glucosidase: < 100 nM [2]. | Suggests potential for managing diabetes [2]. |
In nature, this compound is biosynthesized through the polyketide pathway. The key precursor is isoliquiritigenin, which undergoes oxidation, O-methylation, and prenylation to form the retrochalcone skeleton [3]. The following diagram illustrates this pathway.
Biosynthesis of this compound from primary precursors via the retrochalcone pathway [3].
This compound belongs to the prenylated chalcone family. The prenyl (or isoprenyl) side chain significantly enhances its biological activity by improving membrane affinity and interactions with target proteins [4]. Its structural similarity to other licorice-derived retrochalcones, particularly the clinically investigated Licochalcone A, makes it a promising candidate for drug discovery [4] [3].
Research on this compound is still evolving. Future work should focus on:
Licochalcone C (LCC) is a naturally occurring retrochalcone predominantly isolated from various species of the Glycyrrhiza genus (licorice plants), particularly Glycyrrhiza inflata. As a member of the chalcone family, LCC features a characteristic 1,3-diaryl-2-propen-1-one structure consisting of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system. This molecular architecture is crucial for its biological activity, as the electron-delocalized system enables interactions with diverse cellular targets. LCC exists predominantly as the more thermodynamically stable trans (E) isomer, which has been confirmed through NMR spectroscopy and X-ray crystallography in related compounds. The compound's chemical structure includes a C-isoprenyl (γ,γ-dimethylallyl) substituent and methoxy groups at specific positions, with molecular formula C₂₁H₂₂O₄ and molecular weight of 338.40 g/mol [1] [2].
The synthesis of LCC typically involves multiple steps, with recent methodologies achieving approximately 10% overall yield through a six-step process that includes non-regioselective C-isoprenylation, MOM-protection, O-methylation, Claisen-Schmidt condensation, and final MOM-deprotection. Characterization via (^1)H and (^{13})C nuclear magnetic resonance (NMR) reveals distinctive signals, including two doublets (δH 7.99, 1H, J = 15.6 Hz for H-β; δH 7.68, 1H, J = 15.6 Hz for H-α) confirming the α,β-unsaturated ketone bridge, and a carbonyl signal at δC 187.4. Mass spectrometry analysis shows a protonated molecule ion [M + 1]+ at m/z 339.17, further confirming its molecular structure [1].
This compound exerts its multifaceted biological effects through interactions with several key molecular targets and the modulation of crucial cellular signaling pathways. Understanding these interactions provides insights into its therapeutic potential across various disease contexts.
Table 1: Direct Molecular Targets of this compound
| Molecular Target | Effect of LCC | Experimental Evidence | Biological Consequence |
|---|---|---|---|
| EGFR | Inhibits kinase activity | In vitro kinase assay, molecular docking | Decreased phosphorylation of EGFR and downstream signaling |
| AKT | Inhibits kinase activity | In vitro kinase assay, molecular docking | Reduction in p-AKT levels, induction of apoptosis |
| α-glucosidase | Potent inhibition (IC₅₀ <100 nM) | Enzyme activity assays | Potential antidiabetic applications |
| PTP1B | Moderate inhibition (IC₅₀ = 92.43 μM) | Enzyme activity assays | Potential for diabetes and obesity management |
Recent research has identified EGFR and AKT as direct targets of LCC. In vitro kinase assays demonstrated significant inhibition of both EGFR and AKT kinase activities by LCC. Molecular docking simulations using AutoDock Vina indicated that LCC potentially binds within the ATP-binding pockets of these kinases, thereby competing with ATP and reducing phosphorylation. In colorectal cancer cells (HCT116), treatment with LCC resulted in dose-dependent decreases in phosphorylated EGFR (pEGFR) and phosphorylated AKT (pAKT) levels, confirming the functional impact on these signaling pathways [3].
Beyond its kinase targets, LCC demonstrates potent inhibition of α-glucosidase with an IC₅₀ of less than 100 nM, indicating potential applications in diabetes management. It also moderately inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 92.43 μM, another target relevant to insulin signaling sensitization [4].
Table 2: Signaling Pathways Modulated by this compound
| Signaling Pathway | Effect of LCC | Cellular Process Affected | Experimental Models |
|---|---|---|---|
| EGFR/AKT | Downregulation | Cell proliferation, survival | HCT116 colorectal cancer cells |
| ROS/JNK/p38 | Upregulation | Apoptosis, stress response | HCT116, oral squamous carcinoma |
| Cell Cycle Regulators | Modulation of p21, p27, cyclin B1, cdc2 | G2/M phase arrest | HCT116, HCT116-OxR cells |
| PI3K/Akt/eNOS | Upregulation | Anti-inflammatory response | H9c2 cardiomyocytes |
| NF-κB/iNOS/NO | Downregulation | Anti-inflammatory response | LPS-stimulated H9c2 cells |
LCC modulates several critical signaling cascades that contribute to its therapeutic effects. In cancer models, LCC treatment leads to reactive oxygen species (ROS) generation, which subsequently activates the JNK and p38 kinases. This ROS-mediated stress response contributes to mitochondrial dysfunction and apoptosis induction. Simultaneously, LCC impacts cell cycle progression by modulating the expression of key regulators including p21, p27, cyclin B1, and cdc2, resulting in G₂/M phase arrest [3].
In inflammatory contexts, LCC demonstrates differential regulation of opposing signaling pathways. In LPS-stimulated H9c2 cardiomyocytes, LCC suppresses the NF-κB/iNOS/NO pathway while simultaneously activating the PI3K/Akt/eNOS pathway. This dual mechanism allows LCC to inhibit pro-inflammatory mediators while promoting anti-inflammatory and protective signaling cascades. The use of LY294002, a specific PI3K inhibitor, abolished the protective effects of LCC, confirming the essential role of this pathway in its anti-inflammatory activity [5].
This compound demonstrates potent pro-apoptotic activity across multiple cancer cell lines through both intrinsic and extrinsic apoptotic pathways. In colorectal cancer models, LCC treatment induces mitochondrial membrane potential (MMP) dysregulation, leading to cytochrome c release into the cytoplasm and subsequent activation of caspase cascades. This mitochondrial apoptosis pathway is characterized by increased Bax/Bcl-2 ratio, activation of caspase-9 and caspase-3, and cleavage of poly (ADP-ribose) polymerase (PARP). The ROS generation triggered by LCC treatment precedes these apoptotic events, and antioxidant treatment with N-acetylcysteine (NAC) significantly attenuates LCC-induced apoptosis, confirming the central role of oxidative stress in this process [3].
In both oxaliplatin-sensitive and oxaliplatin-resistant colorectal cancer cells (HCT116 and HCT116-OxR), LCC treatment resulted in dose-dependent apoptosis as confirmed by Annexin V/7-AAD staining. After 48 hours of treatment with 20 μM LCC, approximately 40-50% of cells underwent apoptosis. This effect was accompanied by increased expression of pro-apoptotic proteins Bax and Bak, while anti-apoptotic proteins Bcl-2 and Bcl-xL were downregulated. The pan-caspase inhibitor Z-VAD-FMK significantly reduced LCC-induced cell death, further confirming the caspase-dependent nature of the apoptosis [3].
LCC effectively inhibits cancer cell proliferation through induction of cell cycle arrest at the G₂/M phase transition. This effect is mediated through the modulation of key cell cycle regulators, including increased expression of cyclin-dependent kinase inhibitors p21 and p27, and decreased levels of cyclin B1 and cdc2. In HCT116 colorectal cancer cells, treatment with 20 μM LCC for 24 hours resulted in approximately 60% of cells accumulating in the G₂/M phase, compared to 15% in untreated controls. This cell cycle arrest contributes to the antiproliferative effects of LCC observed in various cancer models [3].
The ability of LCC to induce cell cycle arrest is particularly valuable in overcoming chemotherapy resistance. In oxaliplatin-resistant HCT116 cells (HCT116-OxR), LCC maintained similar potency in inhibiting cell growth and inducing G₂/M arrest compared to parental cells, with IC₅₀ values of approximately 15 μM after 48 hours of treatment. This suggests that LCC can bypass common resistance mechanisms and may represent a promising approach for treating refractory cancers [3].
Emerging evidence indicates that LCC interferes with multiple stages of cancer progression, including metastasis and angiogenesis. While research in this area is more limited compared to other licochalcones, LCC has been shown to inhibit the EGFR/AKT pathway, which plays crucial roles in cell migration, invasion, and angiogenesis. In oral squamous cell carcinoma models, LCC treatment suppressed cell migration and invasion through regulation of the JAK2/STAT3 signaling pathway [3].
Figure 1: this compound's integrated anticancer signaling network. LCC simultaneously inhibits proliferative pathways (EGFR/AKT) while activating stress responses (ROS/JNK/p38) and cell cycle inhibitors, converging on apoptosis execution.
This compound demonstrates potent antibacterial effects against a broad spectrum of Gram-positive bacteria, with particular efficacy against Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentration (MIC) values for LCC against Gram-positive bacteria range from 6.2 μg/mL to 50.0 μg/mL, with identical activity against both MSSA and MRSA (MIC = 12.5 μg/mL). This suggests that LCC's mechanism of action differs from β-lactam antibiotics and that it may not target penicillin-binding proteins, making it a promising candidate against resistant strains [1].
Table 3: Antibacterial Activity Profile of this compound
| Bacterial Strain | MIC Value | Resistance Status | Notable Findings |
|---|---|---|---|
| MSSA | 12.5 μg/mL | Methicillin-sensitive | Equivalent potency against MRSA |
| MRSA | 12.5 μg/mL | Methicillin-resistant | Bypasses β-lactam resistance |
| Mycobacterium spp. | 36.2-125 μg/mL | Various species | Includes potential TB targets |
| Helicobacter pylori | 25 μg/mL | Acid-adapted | Notable Gram-negative activity |
| Pseudomonas aeruginosa | >400 μg/mL | Multi-drug resistant | Ineffective due to efflux pumps |
Among Gram-negative bacteria, LCC shows selective activity against Helicobacter pylori (MIC = 25 μg/mL), but demonstrates limited efficacy against other Gram-negative pathogens such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli (MIC > 400 μg/mL). This restricted activity against most Gram-negative bacteria is likely attributed to the presence of effective efflux pumps in these species that reduce intracellular accumulation of LCC. Research on similar chalcones has shown that combination with efflux pump inhibitors can restore antibacterial activity against Gram-negative strains, suggesting a potential strategy to broaden LCC's spectrum [1].
LCC exerts its antibacterial effects through multiple mechanisms, with the primary action being bacterial membrane disruption. Fluorescence microscopy studies using propidium iodide (PI) and SYTO9 as fluorophores have demonstrated that LCC effectively compromises bacterial membrane integrity in S. aureus, similarly to the known pore-forming antibiotic nisin. This membrane disruption leads to increased permeability and eventual cell death [1].
Additionally, LCC demonstrates significant inhibition of biofilm formation in both MSSA and MRSA strains, with MBIC₅₀ values of 6.25 μg/mL for both strains. This anti-biofilm activity is particularly valuable for addressing persistent infections, as biofilms confer substantial resistance to conventional antibiotics and host immune responses. The ability to inhibit biofilm formation at concentrations below the MIC suggests that LCC may interfere with quorum sensing or early adhesion processes essential for biofilm development [1].
This compound exhibits potent anti-inflammatory properties through coordinated regulation of multiple inflammatory signaling pathways. In LPS-stimulated H9c2 cardiomyocytes, LCC treatment effectively suppresses nuclear factor-κB (NF-κB) translocation and downstream pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1). Simultaneously, LCC upregulates the PI3K/Akt/eNOS signaling pathway, which contributes to its protective effects in inflammatory contexts. The specific PI3K inhibitor LY294002 completely abolished LCC's anti-inflammatory activity, confirming the essential role of this pathway [5].
The anti-inflammatory mechanism of LCC involves differential regulation of competing nitric oxide synthase enzymes. While suppressing iNOS expression (which produces pro-inflammatory NO), LCC enhances endothelial NOS (eNOS) activity through PI3K/Akt-mediated phosphorylation, promoting the production of protective nitric oxide that maintains vascular homeostasis and exerts anti-inflammatory effects. This dual regulation of NOS isoforms represents a sophisticated mechanism for fine-tuning the inflammatory response [5].
Figure 2: this compound's dual-pathway regulation of inflammatory signaling. LCC simultaneously inhibits the pro-inflammatory NF-κB pathway while activating the protective PI3K/Akt/eNOS axis, resulting in net anti-inflammatory effects.
Beyond its well-established anticancer and antibacterial properties, LCC demonstrates several other biologically significant activities:
Cardioprotective Effects: In models of septic myocardial dysfunction, LCC treatment attenuated cardiac dysfunction by modulating inflammatory responses in cardiomyocytes, suggesting potential applications in cardiovascular therapeutics [5].
Enzyme Inhibition: LCC shows potent inhibition of α-glucosidase (IC₅₀ <100 nM), indicating potential for diabetes management by delaying carbohydrate digestion and glucose absorption. Its moderate inhibition of PTP1B (IC₅₀ = 92.43 μM) further supports potential antidiabetic applications [4].
Neuroprotective Potential: While direct evidence for LCC is limited, related chalcones have shown neuroprotective effects through inhibition of monoamine oxidase (MAO) and modulation of neuronal signaling pathways, suggesting possible avenues for LCC research in neurodegenerative disorders [6].
Research on this compound's anticancer mechanisms employs a range of standardized assays to comprehensively evaluate its effects on cancer cells:
Cell Viability Assessment: The MTT assay is routinely used to determine IC₅₀ values and cytotoxic profiles. Typical protocols involve seeding cells (5.0×10³ cells/well for HCT116) in 96-well plates, treating with LCC (0-20 μM) for 24-48 hours, adding MTT solution (5 mg/mL), and measuring absorbance at 570 nm after formazan crystal dissolution [3].
Apoptosis Detection: Annexin V/7-AAD double staining followed by flow cytometry is the standard method for quantifying apoptosis. Cells are treated with LCC, harvested, washed with PBS, and stained with Muse Annexin V & Dead Cell Reagent before analysis using a Muse Cell Analyzer. This allows discrimination between live, early apoptotic, late apoptotic, and necrotic cell populations [3].
Cell Cycle Analysis: Following LCC treatment, cells are fixed with 70% ethanol, stained with Muse Cell Cycle reagent, and analyzed by flow cytometry to determine distribution across different cell cycle phases [3].
Colony Formation Assay: The soft agar assay evaluates anchorage-independent growth, a hallmark of transformation. Base layers contain 0.6% agar in culture medium with LCC, while top layers contain 0.3% agar with suspended cells (8.0×10³ cells/well). Colonies larger than 50 μm are counted after 2-3 weeks [3].
Several sophisticated approaches have been employed to identify LCC's direct molecular targets:
In Vitro Kinase Assays: These direct biochemical assays measure the inhibition of kinase activities (EGFR, AKT) by LCC in cell-free systems, providing unambiguous evidence of direct target engagement [3].
Molecular Docking Simulations: Computational approaches using AutoDock Vina simulate the binding interactions between LCC and potential target proteins, predicting binding affinities and interaction modes within ATP-binding pockets [3].
Western Blot Analysis: Standard technique for monitoring changes in protein phosphorylation and expression levels in response to LCC treatment, allowing validation of pathway modulation in cellular contexts [3].
Among the various licochalcones, Licochalcone A has been the most extensively studied, with well-characterized effects on multiple cancer types through regulation of EGFR/ERK, PI3K/Akt/mTOR, and other signaling pathways. However, emerging research indicates that LCC possesses distinct biological activities and potentially unique molecular targets that differentiate it from other licochalcones. While Licochalcone A has demonstrated prominent anticancer effects and the ability to inhibit efflux of antineoplastic drugs from cancer cells, LCC shows particularly strong activity against colorectal cancer and oxaliplatin-resistant variants, suggesting potential applications in treatment-resistant malignancies [7] [8] [3].
Despite promising preclinical data, several significant research gaps remain regarding LCC's therapeutic potential:
Limited In Vivo Studies: Most current knowledge derives from in vitro models, with insufficient animal studies to validate efficacy and safety in whole-organism contexts [7] [8].
Pharmacokinetic Profiling: Comprehensive absorption, distribution, metabolism, and excretion (ADME) studies are lacking, though preliminary data suggest chalcones generally face challenges with rapid metabolism and low bioavailability [6].
Formulation Development: Optimal delivery systems for overcoming physicochemical limitations and improving target tissue accumulation have not been explored for LCC.
Combination Therapies: Potential synergistic effects with existing chemotherapeutic agents or antibiotics remain largely uninvestigated.
Toxicological Assessment: Systematic toxicity evaluations in relevant animal models are necessary to establish therapeutic windows.
Future research should prioritize addressing these gaps to facilitate the translation of LCC from a promising preclinical candidate to a viable therapeutic agent. Particular emphasis should be placed on investigating its utility in overcoming drug resistance in cancer and bacterial infections, where its unique mechanisms of action may provide advantages over conventional therapies [7] [1] [3].
This compound represents a multifunctional natural compound with demonstrated efficacy across multiple disease models, including cancer, bacterial infections, and inflammatory conditions. Its activity stems from interactions with specific molecular targets (particularly EGFR and AKT) and modulation of critical signaling pathways involved in cell survival, proliferation, and stress response. The unique chemical structure of LCC, featuring the characteristic chalcone framework with specific substituents, underlies its biological activities.
This compound (LCC) is a prenylated chalconoid belonging to the flavonoid family of natural products, primarily isolated from the roots of Glycyrrhiza inflata (Chinese licorice). Its chemical structure features a 1,3-diaryl-2-propen-1-one core characterized by an α,β-unsaturated ketone functionality, which confers significant electrophilic properties and enables interaction with critical biological nucleophiles [1]. This compound has attracted considerable research interest due to its promising anticancer activities across multiple cancer cell lines, inducing programmed cell death through modulation of several key apoptotic pathways. The presence of the prenyl moiety significantly enhances LCC's membrane affinity and bioavailability, facilitating improved cellular uptake and stronger interactions with biomolecular targets compared to non-prenylated analogues [1].
The anticancer efficacy of LCC has been demonstrated against diverse malignancies including bladder, oral, esophageal, and colorectal cancers, with emerging evidence supporting its activity against drug-resistant variants [2] [3] [4]. As a lead compound in oncological drug discovery, LCC represents a promising scaffold for the development of novel chemotherapeutic agents, particularly due to its multi-target mechanism of action that simultaneously modulates several key signaling nodes in cancer cell survival and proliferation pathways. This technical review comprehensively examines the molecular mechanisms underlying LCC-induced apoptosis, experimental methodologies for studying its effects, and its potential therapeutic applications in oncology.
This compound demonstrates broad-spectrum anticancer activity through the induction of apoptotic cell death across diverse cancer types. The compound exerts its effects in a concentration- and time-dependent manner, with varying potency across different cancer cell lines. The following table summarizes the key quantitative findings on LCC's pro-apoptotic effects:
Table: Summary of this compound-Induced Apoptotic Activity Across Cancer Cell Types
| Cancer Type | Cell Lines | IC₅₀ / Effective Concentrations | Key Apoptotic Markers | Primary Pathways | Citations |
|---|---|---|---|---|---|
| Bladder Cancer | T24 | Concentration-dependent (5-20 µM) | ↓Bcl-2, Bcl-w, Bcl-XL; ↑Bax, Bim; ↑caspase-3 activity; ↑cleaved PARP | Mitochondrial (Intrinsic) | [2] |
| Oral Squamous Cell Carcinoma | HN22, HSC4 | Dose-dependent (Specific values not provided) | ↓Bcl-2, Mcl-1, Survivin; ↑Bax, cleaved Bid; ↑multi-caspase activity; ↑DR4/DR5 | JAK2/STAT3; Death Receptor | [3] |
| Esophageal Squamous Carcinoma | KYSE series | 19-36 µM (48h treatment) | G1 arrest; ↓cyclin D1; ↑p21, p27; ROS generation; cytochrome c release; ↑ER stress markers (GRP78, CHOP) | ROS/MAPK (JNK, p38) | [5] |
| Colorectal Cancer | HCT116, HCT116-OxR | Significant growth inhibition at 5-20 µM | Cell cycle arrest; ↑p21, p27; ↓cyclin B1, cdc2; ROS generation; MMP disruption; cytochrome c release | EGFR/AKT; Mitochondrial | [4] |
The differential sensitivity of various cancer types to LCC highlights the compound's complex mechanism of action, which likely depends on the specific genetic and molecular background of each cancer cell type. Notably, LCC maintains efficacy against oxaliplatin-resistant colorectal cancer cells (HCT116-OxR), indicating its potential utility in treating chemotherapy-resistant malignancies [4]. The consistency of LCC's effects across multiple cancer types, particularly its ability to activate mitochondrial membrane permeabilization and caspase activation, underscores the conservation of its core apoptotic mechanism despite variations in upstream signaling.
This compound directly modulates the balance of pro- and anti-apoptotic Bcl-2 family proteins, initiating the intrinsic mitochondrial apoptotic pathway. In T24 human bladder cancer cells, LCC treatment significantly reduces mRNA expression of anti-apoptotic members including Bcl-2, Bcl-w, and Bcl-XL, while simultaneously upregulating pro-apoptotic factors Bax and Bim [2]. This altered expression ratio creates a permissive environment for mitochondrial outer membrane permeabilization (MOMP), leading to the dissipation of mitochondrial membrane potential (ΔΨm) and subsequent release of cytochrome c into the cytosol. The critical role of Bcl-2 family proteins in LCC-induced apoptosis was confirmed through inhibition studies with ABT-737, a specific Bcl-2 family inhibitor, which significantly reduced LCC-mediated cell death [2].
The release of cytochrome c following mitochondrial membrane disruption triggers the formation of the apoptosome complex, which activates caspase-9 and the downstream executioner caspase-3. In colorectal cancer cells, LCC-induced mitochondrial dysfunction is accompanied by reactive oxygen species (ROS) generation, which further amplifies the apoptotic signal [4]. The resulting caspase-3 activation leads to the cleavage of PARP, a hallmark of apoptotic execution, which facilitates cellular dismantling and prevents DNA repair [2] [4]. This mitochondrial pathway represents a conserved mechanism of LCC action across multiple cancer types, demonstrating its effectiveness in triggering the intrinsic apoptotic cascade.
In addition to the mitochondrial pathway, LCC activates the extrinsic apoptotic pathway through upregulation of death receptors in certain cancer types. In oral squamous cell carcinoma, LCC treatment significantly increases the expression of DR4 and DR5 death receptors, which are cell surface receptors that initiate apoptosis when bound to their ligands [3]. This effect is accompanied by generation of reactive oxygen species and upregulation of the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein), which is known to mediate death receptor expression in response to cellular stress.
The activation of death receptors leads to formation of the death-inducing signaling complex (DISC), which recruits and activates caspase-8. This initiator caspase can then directly activate executioner caspases or amplify the apoptotic signal through cleavage of Bid (a Bcl-2 family protein), creating a crosstalk mechanism between the extrinsic and intrinsic pathways [3]. The dual activation of both apoptotic pathways creates a synergistic pro-apoptotic signal that enhances cell death execution and may overcome resistance mechanisms that cancer cells employ against single-pathway targeting.
LCC demonstrates significant inhibitory activity against the JAK2/STAT3 signaling pathway, a critical oncogenic cascade in multiple cancer types. In oral squamous cell carcinoma cells, molecular docking studies revealed that LCC tightly interacts with the ATP-binding site of JAK2, directly inhibiting its kinase activity [3]. This interaction was confirmed through pull-down binding assays and kinase activity assays, establishing JAK2 as a direct molecular target of LCC.
The inhibition of JAK2 leads to downstream suppression of STAT3 phosphorylation and nuclear translocation, preventing the transcription of STAT3-targeted anti-apoptotic genes including Bcl-2, Mcl-1, and Survivin [3]. These proteins play crucial roles in maintaining cell survival and inhibiting apoptosis, and their downregulation significantly sensitizes cancer cells to apoptotic stimuli. The JAK2/STAT3 pathway represents a particularly attractive target for cancer therapy, as its constitutive activation is associated with tumor progression, metastasis, and therapy resistance in multiple cancer types.
In colorectal cancer cells, LCC directly targets EGFR and AKT kinases, key regulators of proliferative and survival signaling. In vitro kinase assays demonstrated that LCC effectively inhibits the kinase activities of both EGFR and AKT, with molecular docking simulations indicating that LCC binds within their ATP-binding pockets [4]. This direct inhibition was further corroborated by observed decreases in phosphorylation of EGFR and AKT in LCC-treated cells.
The inhibition of EGFR/AKT signaling leads to downstream cell cycle arrest through modulation of cell cycle regulators including p21, p27, cyclin B1, and cdc2 [4]. Additionally, LCC treatment induces significant ROS generation in colorectal cancer cells, which is accompanied by phosphorylation of JNK and p38 kinases, connecting the EGFR/AKT inhibition to stress-activated signaling pathways. The simultaneous targeting of both EGFR and AKT positions LCC as a multi-targeted agent capable of disrupting parallel survival pathways, which may enhance its efficacy against cancer cells that develop resistance through pathway redundancy.
LCC potently activates the ROS/MAPK signaling pathway in multiple cancer types, particularly in esophageal squamous carcinoma cells. Treatment with LCC significantly increases intracellular ROS levels, which function as secondary messengers to activate stress-responsive MAPK signaling cascades, including JNK and p38 [5]. The ROS generation is accompanied by decreased mitochondrial membrane potential, cytochrome c release, and increased multi-caspase activity, positioning ROS upstream of mitochondrial apoptotic events.
The activation of JNK and p38 leads to phosphorylation of c-Jun and other transcription factors that regulate pro-apoptotic gene expression. Additionally, LCC induces the expression of ER stress markers GRP78 and CHOP, connecting ROS generation to endoplasmic reticulum stress-mediated apoptosis [5]. The critical role of ROS in LCC-induced apoptosis has been confirmed through intervention studies with antioxidants, which significantly attenuate LCC-mediated cell death. This ROS-dependent mechanism represents a conserved apoptotic pathway across multiple cancer types treated with LCC.
The assessment of LCC's effects on cancer cell viability typically employs standardized in vitro assays that quantitatively measure metabolic activity or membrane integrity. The MTT assay is most frequently utilized, which measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells [4]. Protocol details include seeding cells in 96-well plates at densities of 4-8×10³ cells/well depending on cell type, followed by 24-hour incubation for attachment. Cells are then treated with LCC at varying concentrations (typically 0-40 μM) for 24-72 hours. After treatment, MTT solution (5 mg/mL) is added and incubated for 1-4 hours at 37°C, followed by dissolution of formed formazan crystals in DMSO and measurement of absorbance at 570 nm using a microplate spectrophotometer [4]. The IC₅₀ values are calculated from dose-response curves, providing a quantitative measure of LCC's potency against different cancer cell types.
Additional viability assessment methods include the soft agar colony formation assay, which evaluates anchorage-independent growth as a measure of transformative potential [4]. This assay involves preparing a bottom layer of 0.6% agar in culture medium with test compounds, followed by a top layer of 0.3% agar containing cells (8×10³ cells/well) with treatments. After 2-3 weeks of incubation, colonies larger than 50 μm in diameter are counted using light microscopy. This method is particularly valuable for assessing LCC's ability to inhibit tumorigenic growth in a more physiologically relevant three-dimensional context, providing complementary data to monolayer culture viability assays.
Multiple complementary techniques are employed to detect and quantify LCC-induced apoptosis. The Annexin V/7-AAD double staining assay is widely used to distinguish live, early apoptotic, late apoptotic, and necrotic cell populations [4]. The standard protocol involves treating cells with LCC for 24-48 hours, followed by harvesting, washing with PBS, and staining with Annexin V-FITC and 7-AAD according to manufacturer instructions. Fluorescence intensity is measured using flow cytometry, with Annexin V-positive/7-AAD-negative cells classified as early apoptotic and double-positive cells as late apoptotic. This method provides quantitative apoptosis assessment and can detect apoptosis in its early stages before loss of membrane integrity.
Caspase activity assays provide additional confirmation of apoptotic induction through measurement of key executioner caspases. For detection of caspase-3 activity, a common protocol uses a fluorogenic substrate such as DEVD-AFC [2]. Cells are treated with LCC, harvested, and lysed, followed by incubation with substrate solution. The release of fluorescent AFC is measured using a fluorometer with excitation at 400 nm and emission at 505 nm. Increased caspase-3 activity confirms the activation of the executive phase of apoptosis. Additional apoptosis detection methods include morphological assessment of nuclear condensation and fragmentation using DNA-binding dyes like Hoechst 33342 or DAPI, and Western blot analysis of apoptotic markers such as cleaved PARP, which serves as a hallmark of caspase-mediated apoptosis [2] [3].
Evaluation of LCC's effects on mitochondrial function employs several specialized techniques. Mitochondrial membrane potential (ΔΨm) is commonly assessed using fluorescent dyes such as JC-1, which exhibits potential-dependent accumulation in mitochondria [3] [5]. In healthy cells with high ΔΨm, JC-1 forms aggregates emitting red fluorescence, while in apoptotic cells with diminished ΔΨm, it remains in monomeric form emitting green fluorescence. The fluorescence ratio (red/green) provides a quantitative measure of mitochondrial depolarization. Protocol typically involves staining LCC-treated cells with JC-1 dye for 20-30 minutes at 37°C, followed by flow cytometric analysis or fluorescence microscopy.
Cytochrome c release from mitochondria is assessed through subcellular fractionation and Western blotting [3]. After LCC treatment, cells are fractionated into mitochondrial and cytosolic components using differential centrifugation. The purity of fractions is verified using markers such as COX4 for mitochondria and α-tubulin for cytosol. Released cytochrome c in the cytosolic fraction is detected by immunoblotting, providing direct evidence of mitochondrial outer membrane permeabilization. Additional mitochondrial assessments include measurement of ROS production using fluorescent probes like DCFH-DA, and evaluation of expression changes in Bcl-2 family proteins through Western blot or RT-PCR analyses [2] [5].
Understanding LCC's direct molecular targets requires specialized biochemical and computational approaches. Pull-down binding assays are employed to confirm direct interactions between LCC and putative target proteins like JAK2 or EGFR [3] [4]. In this method, the target protein is incubated with LCC-conjugated beads, with control beads used to assess nonspecific binding. After incubation and washing, bound proteins are eluted and detected through Western blotting, confirming direct physical interaction.
Molecular docking simulations provide structural insights into LCC-protein interactions [3] [4]. These computational studies typically use programs like AutoDock Vina to model LCC binding within the ATP-binding pockets of target kinases. The docking protocol involves preparing the protein structure by removing water molecules and adding hydrogens, defining a grid box around the binding site, and running multiple docking simulations to generate binding poses ranked by binding affinity. The resulting models suggest specific interaction patterns such as hydrogen bonds and hydrophobic interactions that explain LCC's inhibitory activity against specific kinases. Kinase activity assays then functionally validate these interactions by measuring LCC's effects on recombinant kinase activity toward specific substrates [4].
This compound demonstrates particular promise as a therapeutic agent against drug-resistant cancers. In oxaliplatin-resistant colorectal cancer cells (HCT116-OxR), LCC significantly inhibits growth and induces apoptosis at concentrations similar to those effective in oxaliplatin-sensitive cells [4]. This ability to overcome resistance mechanisms represents a significant advantage over conventional chemotherapeutics, suggesting LCC's potential either as a standalone treatment for resistant malignancies or as a combination agent to prevent resistance development.
The multi-target nature of LCC's action—simultaneously modulating Bcl-2 family proteins, inhibiting survival signaling through JAK2/STAT3 and EGFR/AKT pathways, and activating stress responses through ROS/MAPK signaling—likely contributes to its efficacy against resistant cells [2] [3] [4]. This polypharmacological approach presents a higher barrier to resistance development compared to single-target agents. Additionally, LCC's ability to activate multiple apoptotic pathways (both intrinsic and extrinsic) provides redundant death signals that can overcome common apoptosis evasion mechanisms in cancer cells.
While the current evidence for LCC's anticancer efficacy is primarily derived from in vitro models, the consistent apoptotic effects across multiple cancer types provide a strong rationale for further development. Future research should focus on optimizing LCC's pharmacokinetic properties through structural modifications, evaluating its efficacy in more complex in vivo models, and exploring synergistic combinations with established chemotherapeutic agents. The development of LCC derivatives with improved potency and selectivity may ultimately yield clinically viable candidates for treating aggressive and therapy-resistant cancers.
The following diagram illustrates the integrated apoptotic signaling network activated by this compound across multiple cancer types:
Integrated Apoptotic Signaling Network of this compound
Licochalcone C (LCC) is a rare, naturally occurring retrochalcone found in the roots of Glycyrrhiza species (licorice) and is characterized by a distinct C-isoprenyl substitution on its B-ring [1]. As a member of the chalcone family, it possesses the classic 1,3-diaryl-2-propen-1-one structure, but its specific substitution pattern is responsible for its unique biological profile [2] [1]. Recent studies have highlighted LCC's promising antibacterial and antibiofilm activities, particularly against drug-resistant strains like MRSA and Helicobacter pylori, with an additional potential role as an α-glucosidase inhibitor [3] [1]. Its low systemic toxicity in preliminary models further underscores its therapeutic potential [1] [4]. These application notes provide a detailed, step-by-step synthesis protocol and standardized methodologies for evaluating the biological activity of LCC, aimed at supporting research and development efforts in medicinal chemistry.
The synthesis of this compound is achieved through a six-step sequence involving C-isoprenylation, protection, condensation, and deprotection steps, yielding the final product with an overall yield of approximately 10% [1]. The following workflow and detailed protocol outline the entire process.
Step a: C-Isoprenylation (Non-regioselective at C-3)
Step b: MOM-Protection at O-4
Step c: O-Methylation at O-2
Step d: Claisen-Schmidt Condensation
Step e: MOM-Deprotection of Hydroxyl Groups
Synthetic LCC should be characterized to confirm its structure and purity. The following table summarizes the key spectroscopic and physical data.
Table 1: Characterization Data for Synthetic this compound
| Parameter | Reported Data |
|---|---|
| Molecular Formula | C₂₁H₂₂O₄ [3] |
| Molecular Weight | 338.40 g/mol [3] |
| CAS Number | 144506-14-9 [3] [5] |
| Appearance | Light yellow to yellow solid [3] [5] |
| 1H NMR (DMSO-d₆) | δ 7.99 (1H, d, J = 15.6 Hz, H-β), 7.68 (1H, d, J = 15.6 Hz, H-α), 8.04 (2H, d, J = 8.7 Hz, H-2'/6'), 6.96 (2H, d, J = 8.7 Hz, H-3'/5'), 3.77 (3H, s, OCH₃), 5.25 (1H, m, -CH=), 3.37 (2H, d, J = 6.9 Hz, -CH₂-), 1.78 (3H, s, -CH₃), 1.66 (3H, s, -CH₃) [1] |
| 13C NMR (DMSO-d₆) | δ 187.4 (C=O), 138.4 (C-β), 119.5 (C-α)... [1] |
| HRMS (m/z) | Calculated for C₂₁H₂₂O₄: [M+H]⁺ 339.1596; Found: 339.17 [1] |
This compound exhibits potent activity against Gram-positive bacteria and demonstrates a unique ability to disrupt bacterial membranes and inhibit biofilm formation [1].
Table 2: Antibacterial Activity Profile of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MSSA (Staphylococcus aureus) | 12.5 µg/mL [1] |
| MRSA (Methicillin-Resistant S. aureus) | 12.5 µg/mL [1] |
| Helicobacter pylori | 25 µg/mL [1] |
| Mycobacterium species | 36.2 - 125 µg/mL [1] |
| Pseudomonas aeruginosa | > 400 µg/mL [1] |
| Escherichia coli | > 400 µg/mL [1] |
Protocol 1: Broth Microdilution for MIC Determination
Protocol 2: Biofilm Inhibition Assay (MBIC₅₀)
Protocol 3: Membrane Disruption Assay (Fluorescence Microscopy)
This compound is a potent inhibitor of α-glucosidase, an enzyme relevant to diabetes research [3].
Protocol 4: α-Glucosidase Inhibition Assay
The protocols outlined provide a robust framework for the synthesis, characterization, and biological evaluation of this compound. Its significant activity against drug-resistant Gram-positive bacteria and potent α-glucosidase inhibition make it a promising lead compound.
Toxicity Note: Initial systemic toxicity assessment using Galleria mellonella larvae demonstrated that LCC was not lethal at 100 µg/mL over an 80-hour observation period, indicating a promising preliminary safety profile for a natural product lead [1] [4].
Disclaimer for Research Use: These protocols are intended for research purposes only. All chemical reactions should be planned and performed by trained chemists in a appropriately equipped laboratory, adhering to all relevant safety regulations, especially when handling corrosive, toxic, or moisture-sensitive reagents.
The table below summarizes the quantitative antibacterial activity of this compound against a range of bacterial species, as determined by Minimum Inhibitory Concentration (MIC) assays [1].
Table 1: Antibacterial Spectrum of this compound (MIC values)
| Bacterial Species / Strain | MIC Value (µg/mL) |
|---|---|
| Gram-positive Bacteria | |
| Staphylococcus epidermidis | 6.2 |
| Streptococcus sanguinis | 6.2 |
| Staphylococcus aureus (MSSA) | 12.5 |
| Staphylococcus aureus (MRSA) | 12.5 |
| Streptococcus mutans | 12.5 |
| Streptococcus sobrinus | 12.5 |
| Enterococcus faecalis | 50.0 |
| Streptococcus pneumoniae | 50.0 |
| Mycobacteria | |
| Mycobacterium tuberculosis | 31.2 |
| Mycobacterium avium | 62.5 |
| Mycobacterium kansasii | 125.0 |
| Gram-negative Bacteria | |
| Helicobacter pylori | 25.0 |
| Pseudomonas aeruginosa | >400 |
| Klebsiella pneumoniae | >400 |
| Escherichia coli | >400 |
| Biofilm Inhibition (MBIC50) | |
| S. aureus (MSSA) Biofilm | 6.25 |
| S. aureus (MRSA) Biofilm | 6.25 |
Here are the detailed methodologies for key assays used to evaluate the antibacterial effects of LCC.
This is the standard method for determining the Minimum Inhibitory Concentration (MIC) [1] [2].
This assay assesses the bactericidal kinetics of LCC [2] [4].
This protocol measures the minimum concentration required to inhibit biofilm formation by 50% (MBIC50) [1].
This method evaluates membrane damage using a fluorescent dye [1] [4].
Current research indicates that this compound exerts its antibacterial effects primarily through membrane disruption. The following diagram synthesizes this mechanism and the assays used to confirm it.
Key Experimental Evidence Supporting the Mechanism:
It is crucial to note that while the membrane disruption mechanism is strongly supported by experimental evidence [1] [2], the specific inhibition of the NF-κB signaling pathway is primarily associated with the anti-inflammatory effects of Licochalcone A in host cells during infection [5]. This should not be cited as a direct antibacterial mechanism of this compound against bacteria.
This compound is a promising natural compound with potent activity against Gram-positive bacteria, mycobacteria, and H. pylori, including drug-resistant strains like MRSA. Its ability to inhibit biofilms and disrupt bacterial membranes makes it a compelling candidate for further development into novel antibacterial agents or as a coating for medical devices [1].
The protocols outlined here provide a robust framework for researchers to evaluate its efficacy and mechanism of action. Future work may focus on further elucidating its precise molecular targets and exploring synergistic combinations with conventional antibiotics.
Methicillin-resistant Staphylococcus aureus (MRSA) represents a formidable challenge in healthcare settings worldwide due to its extensive antibiotic resistance profile and capacity to form treatment-resistant biofilms. The emergence of biofilm-associated MRSA infections has significantly complicated clinical management, as biofilms can provide up to 1000-fold increased antibiotic resistance compared to planktonic cells and effectively evade host immune responses [1] [2]. The pressing need for novel therapeutic agents that can overcome these resistance mechanisms has directed scientific attention toward natural products with antimicrobial properties, particularly prenylated chalcones derived from traditional medicinal plants.
Licochalcone C (LCC), a rare retrochalcone predominantly found in Glycyrrhiza species (licorice), has recently emerged as a promising candidate for addressing MRSA biofilm-related infections. This compound belongs to a class of C-isoprenylated chalcones that demonstrate enhanced bioactivity compared to their non-prenylated counterparts, largely due to improved membrane interaction and cellular uptake [3]. While most previous research has focused on the more abundant Licochalcone A, recent investigations have revealed that LCC possesses potent antibacterial and antibiofilm properties specifically against MRSA strains, with the additional advantage of low cytotoxicity in preliminary toxicity models [4] [5]. This application note consolidates the most current research findings and provides detailed methodologies for evaluating the antibiofilm activity of LCC against MRSA, offering researchers a comprehensive framework for advancing investigational applications of this promising compound.
This compound demonstrates a marked antibacterial efficacy against a spectrum of Gram-positive bacteria, including methicillin-resistant and methicillin-sensitive strains of S. aureus. Research data indicate that LCC exhibits minimum inhibitory concentration (MIC) values ranging from 6.2 to 50.0 μg/mL against various Gram-positive pathogens, with particularly promising activity against MRSA and MSSA at identical MIC values of 12.5 μg/mL [4]. This consistent activity against both methicillin-sensitive and resistant strains suggests that LCC's mechanism of action differs from that of β-lactam antibiotics and may not involve penicillin-binding proteins, positioning it as a promising agent against resistant bacterial strains.
Table 1: Antibacterial Activity of this compound Against Bacterial Pathogens
| Bacterial Species | MIC (μg/mL) | Classification |
|---|---|---|
| Staphylococcus aureus (MSSA) | 12.5 | Gram-positive |
| Staphylococcus aureus (MRSA) | 12.5 | Gram-positive |
| Staphylococcus epidermidis | 6.2 | Gram-positive |
| Enterococcus faecalis | 50.0 | Gram-positive |
| Streptococcus pneumoniae | 50.0 | Gram-positive |
| Helicobacter pylori | 25.0 | Gram-negative |
| Mycobacterium tuberculosis | 31.2 | Mycobacteria |
| Pseudomonas aeruginosa | >400 | Gram-negative |
| Klebsiella pneumoniae | >400 | Gram-negative |
| Escherichia coli | >400 | Gram-negative |
The spectrum of LCC's antibacterial activity reveals several important patterns. While the compound demonstrates potent activity against Gram-positive organisms, it shows limited efficacy against most Gram-negative bacteria (with the exception of Helicobacter pylori), likely due to the effective efflux pump systems in Gram-negative species that prevent intracellular accumulation of antibacterial compounds [5]. This selective activity profile nonetheless positions LCC as a valuable candidate for targeting Gram-positive infections, particularly those caused by staphylococcal species.
The antibiofilm properties of this compound represent perhaps its most therapeutically promising characteristic. Biofilm formation is a critical virulence mechanism for MRSA, contributing significantly to the persistence of infections and resistance to conventional antibiotics. Research findings demonstrate that LCC effectively inhibits biofilm formation in both MSSA and MRSA strains, with MBIC50 values of 6.25 μg/mL for both strains [4]. This concentration is notably lower than the MIC for planktonic cells, suggesting that LCC may disrupt biofilm formation at sub-inhibitory concentrations, an important consideration for potential therapeutic applications where complete bacterial eradication may not be immediately necessary.
Table 2: Biofilm Inhibition Activity of this compound Against MRSA
| Parameter | Value | Experimental Details |
|---|---|---|
| MBIC50 (MSSA) | 6.25 μg/mL | Microtiter plate assay |
| MBIC50 (MRSA) | 6.25 μg/mL | Microtiter plate assay |
| Biofilm Inhibition Mechanism | Membrane disruption | Fluorescence microscopy with PI/SYTO9 |
| Membrane Activity Comparison | Similar to nisin | Positive control reference |
| Toxicity (Galleria mellonella) | Not lethal at 100 μg/mL (80h) | In vivo larval model |
The consistent antibiofilm effect against both MSSA and MRSA is particularly significant from a therapeutic perspective, as it suggests that LCC's antibiofilm mechanism operates independently of the methicillin resistance determinant. This distinguishes LCC from β-lactam antibiotics, whose efficacy is significantly compromised by the presence of mecA gene products in MRSA strains. The ability to target biofilms across bacterial resistance phenotypes makes LCC an attractive candidate for further development as an antibiofilm agent, particularly for surface applications where preventing biofilm formation on medical devices could reduce the incidence of device-related infections.
The primary mechanism through which this compound exerts its antibacterial and antibiofilm effects involves direct disruption of bacterial membrane integrity. Investigations using fluorescence microscopy with the membrane-impermeable DNA stain propidium iodide (PI) and the membrane-permeable nucleic acid stain SYTO9 have demonstrated that LCC treatment results in significant membrane damage in S. aureus cells, similar to the effect observed with nisin, a known pore-forming antimicrobial peptide [4]. This membrane disruption leads to increased permeability and loss of membrane potential, ultimately resulting in bacterial cell death.
The presence of the prenyl (isoprenyl) moiety in LCC's chemical structure significantly enhances its interaction with bacterial membranes. Prenylated chalcones like LCC exhibit stronger membrane affinity compared to their non-prenylated counterparts, facilitating improved penetration into the lipid bilayer and increasing the compound's bioavailability at its site of action [3]. This structural characteristic contributes to the enhanced bioactivity observed with LCC and related prenylated chalcones, highlighting the importance of the prenyl group for optimal antibacterial activity.
Beyond its direct membrane effects, this compound likely influences several key molecular pathways involved in biofilm formation and maintenance. While the exact molecular targets of LCC in MRSA are still under investigation, research on related chalcones provides insight into potential mechanisms. Studies indicate that chalcone derivatives can inhibit efflux pump activity, as demonstrated by compound 3b from a recent series of substituted chalcones that effectively blocked MRSA efflux pumps [6]. This activity could potentiate the effects of conventional antibiotics and reduce the development of resistance.
The accessory gene regulator (agr) quorum sensing system, which plays a pivotal role in staphylococcal biofilm development and dispersal, may represent another potential target for LCC activity. The agr system regulates the production of phenol-soluble modulins (PSMs) and proteases that facilitate biofilm dispersal, and interference with this signaling pathway can significantly alter biofilm architecture and stability [1] [2]. Additionally, LCC may impact the expression of microbial surface components recognizing adhesive matrix molecules (MSCRAMMs), which mediate the initial attachment phase of biofilm formation, and the icaADBC operon, responsible for the production of polysaccharide intercellular adhesin (PIA) that constitutes the primary structural component of the staphylococcal biofilm matrix [7].
Figure 1: Proposed Mechanisms of this compound Biofilm Inhibition in MRSA. LCC primarily acts through bacterial membrane disruption (red) with several potential molecular targets (green) and complementary mechanisms (yellow) contributing to reduced biofilm formation.
The synthesis of this compound can be achieved through a six-step chemical synthesis route with an overall yield of approximately 10% [4] [5]. The synthetic approach involves:
Structural verification of synthesized LCC should be performed using:
The following protocol provides a detailed methodology for evaluating the biofilm inhibition activity of this compound against MRSA strains, adapted from established microtiter plate assays with modifications specific to LCC testing [4] [7] [8].
Preparation of bacterial inoculum:
Compound preparation and treatment:
Biofilm formation and incubation:
Biofilm quantification using crystal violet staining:
Absorbance measurement and data analysis:
Figure 2: Experimental Workflow for this compound Biofilm Inhibition Assay. This flowchart outlines the key steps in evaluating the antibiofilm activity of LCC against MRSA using the standard microtiter plate method.
To investigate the mechanism of action of this compound regarding membrane disruption, the following protocol using fluorescence microscopy with viability stains can be employed [4]:
Bacterial preparation and treatment:
Staining procedure:
Microscopy and analysis:
The compelling data on this compound's antibiofilm activity against MRSA positions this natural compound as a promising candidate for several therapeutic and preventive applications. The demonstrated membrane-disrupting properties coupled with the favorable toxicity profile observed in Galleria mellonella larvae models suggest potential for future development as a novel anti-MRSA agent [4]. Several promising research directions and applications emerge from these findings.
One particularly promising application involves the use of LCC as a protective coating for medical devices. The compound's ability to prevent biofilm formation at concentrations below its MIC for planktonic cells makes it an excellent candidate for impregnating or coating medical implants, catheters, and other devices prone to MRSA colonization [4]. This approach could significantly reduce the incidence of device-related infections, which are notoriously difficult to treat due to biofilm-mediated antibiotic resistance. Further research should focus on developing effective delivery systems for LCC in this context, such as nanoparticle-based coatings or polymer matrices that allow sustained release of the compound.
The potential for combination therapy represents another exciting research direction. Given LCC's membrane-disrupting mechanism of action, it may enhance the efficacy of conventional antibiotics that struggle to penetrate bacterial biofilms. Research could explore synergistic effects between LCC and standard anti-MRSA antibiotics such as vancomycin, daptomycin, or linezolid, potentially leading to combination regimens that overcome biofilm-mediated resistance [6]. The finding that some chalcone derivatives can inhibit efflux pumps further supports the potential for combination approaches, as this could prevent the extrusion of co-administered antibiotics from bacterial cells [6].
From a medicinal chemistry perspective, the structure-activity relationship (SAR) of LCC provides opportunities for optimizing its antibiofilm properties. The presence of the prenyl moiety appears critical for membrane interaction and bioactivity, suggesting that modifications to this group or the introduction of additional prenyl groups could enhance potency [3]. Similarly, systematic exploration of substitutions on the chalcone backbone may yield derivatives with improved efficacy, reduced toxicity, or enhanced pharmacokinetic properties. The development of synthetic methodologies for LCC and its analogs will be crucial for such SAR studies, as natural extraction typically yields limited quantities of the compound [4] [5].
Future research should also address several key questions regarding LCC's mechanism of action and therapeutic potential. While membrane disruption has been established as a primary mechanism, further work is needed to identify specific molecular targets and elucidate the compound's effects on quorum sensing and other regulatory systems governing biofilm development [2]. Additionally, comprehensive in vivo efficacy studies in mammalian models will be essential to validate the therapeutic potential suggested by the Galleria mellonella toxicity data. Pharmacokinetic and pharmacodynamic profiling will help determine optimal dosing strategies for potential clinical applications.
This compound represents a promising natural product lead compound in the ongoing battle against MRSA biofilms. Its dual activity against both planktonic cells and biofilms, coupled with its membrane-targeting mechanism that differs from conventional antibiotics, positions LCC as a valuable candidate for addressing the growing challenge of biofilm-associated antimicrobial resistance. The detailed protocols provided in this application note will enable researchers to consistently evaluate and build upon the current understanding of LCC's antibiofilm properties. As antibiotic resistance continues to escalate, exploring innovative approaches like LCC-based treatments becomes increasingly imperative for maintaining our therapeutic arsenal against resistant bacterial pathogens.
This compound (LCC) is a rare retrochalcone, a C-isoprenylated compound primarily isolated from the Glycyrrhiza genus (licorice) [1]. It has demonstrated promising antibacterial properties, particularly against Helicobacter pylori, a Gram-negative pathogen associated with gastritis, peptic ulcers, and gastric cancer [1] [2]. With rising antimicrobial resistance (AMR), LCC represents a candidate with a novel structure and mechanism for antibacterial drug discovery [1].
Table 1: Antibacterial Activity Profile of this compound (LCC) [1]
| Bacterial Strain / Category | Minimum Inhibitory Concentration (MIC) / Value |
|---|---|
| Gram-positive Bacteria | |
| Staphylococcus aureus (MSSA) | 12.5 µg/mL |
| Staphylococcus aureus (MRSA) | 12.5 µg/mL |
| Streptococcus pneumoniae | 6.2 µg/mL |
| Mycobacterium Species | |
| M. smegmatis | 36.2 µg/mL |
| M. abscessus | 125 µg/mL |
| Gram-negative Bacteria | |
| Helicobacter pylori | 25 µg/mL |
| Pseudomonas aeruginosa | >400 µg/mL |
| Klebsiella pneumoniae | >400 µg/mL |
| Escherichia coli | >400 µg/mL |
| Biofilm Inhibition (MBIC₅₀) | |
| MSSA Biofilm | 6.25 µg/mL |
| MRSA Biofilm | 6.25 µg/mL |
| Systemic Toxicity | |
| Galleria mellonella Larvae (100 µg/mL) | Non-lethal after 80 h |
Table 2: Key Properties and Synthetic Overview of this compound [1]
| Property / Parameter | Description / Value |
|---|---|
| Molecular Formula | C₂₁H₂₂O₄ |
| Protonated Mass [M+H]⁺ | 339.17 m/z |
| Overall Synthetic Yield | 10% (over 6 steps) |
| Key Structural Features | α,β-unsaturated ketone bridge, trans-chalconic structure, C-isoprenyl (γ,γ-dimethylallyl) substituent, methoxy group |
The following protocol outlines a six-step synthesis to produce LCC, adapted with a 10% overall yield [1].
This standard broth microdilution assay determines the lowest concentration of LCC that inhibits visible bacterial growth [1].
This assay measures the concentration of LCC required to inhibit 50% of biofilm formation (MBIC₅₀) [1].
This protocol uses fluorescent dyes and microscopy to assess bacterial membrane integrity [1].
This compound exhibits a narrow spectrum of potent activity against select Gram-positive bacteria and H. pylori, with a primary mechanism of action involving bacterial membrane disruption, similar to nisin [1]. Its efficacy against biofilms is a significant finding, as biofilms are major barriers to effective antibiotic therapy. The lack of activity against other Gram-negative bacteria is likely due to efficient efflux pump systems [1]. The following diagram outlines the logical workflow from synthesis to mechanistic investigation.
This compound R&D Workflow
The proposed mechanism of LCC's antibacterial action, based on fluorescence microscopy with membrane integrity dyes, is illustrated below.
Proposed Antibacterial Mechanism
This compound demonstrates potent and specific antibacterial activity against H. pylori and Gram-positive pathogens, including drug-resistant strains like MRSA. Its ability to inhibit biofilm formation and disrupt bacterial cell membranes, coupled with low initial toxicity in a larval model, makes it a promising candidate for further development [1]. Potential research applications include:
Licochalcone C (LCC) is a phenolic chalconoid isolated from the roots of Glycyrrhiza species (e.g., G. inflata). Research indicates its potential as an adjuvant therapeutic agent for bladder cancer, specifically by inducing programmed cell death (apoptosis) in malignant cells [1] [2].
The primary mechanism identified in human bladder cancer T24 cells is the modulation of the Bcl-2 protein family, which plays a critical role in regulating the mitochondrial pathway of apoptosis. This compound shifts the balance in favor of pro-apoptotic signals, triggering a cascade that leads to cell death [1] [2]. The proposed signaling pathway can be summarized as follows:
The efficacy of this compound in inducing apoptosis in T24 bladder cancer cells has been demonstrated through multiple assays. The table below summarizes the key quantitative findings from these experiments.
Table 1: Summary of Key Experimental Findings for this compound in T24 Bladder Cancer Cells
| Experimental Parameter | Findings | Experimental Model / Method |
|---|---|---|
| Cell Viability | Concentration-dependent inhibition. | MTT assay [1] [2]. |
| Apoptosis Induction | Concentration-dependent increase in apoptotic cells. | Morphological assay (Hoechst 33258), Flow Cytometry (Annexin V/PI staining) [1] [2]. |
| Bcl-2 Family mRNA Expression | ↓ Bcl-2, Bcl-w, Bcl-XL (anti-apoptotic) ↑ Bax, Bim (pro-apoptotic) | Semi-quantitative RT-PCR [1] [2]. | | Caspase-3 Activity | Concentration-dependent increase. | Caspase-3 Colorimetric Assay Kit [1] [2]. | | Apoptosis Effector | Cleavage of PARP. | Western Blotting [1] [2]. | | Mechanistic Confirmation | Apoptosis reduced by Bcl-2 family inhibitor (ABT-737). | Co-treatment study [1] [2]. |
Below are standardized protocols for key experiments used to establish LCC's pro-apoptotic activity in T24 cells.
This protocol is used to determine the inhibitory effect of LCC on T24 cell proliferation.
This method quantifies the percentage of cells in early and late apoptosis.
This section outlines methods for investigating the molecular mechanisms of apoptosis.
Gene Expression Analysis (Bcl-2 Family)
Caspase-3 Activity Assay
Protein Analysis by Western Blotting
The data firmly establishes this compound's pro-apoptotic role in T24 bladder cancer cells via the intrinsic mitochondrial pathway. The reduction of anti-apoptotic Bcl-2 members and induction of pro-apoptotic Bax/Bim would promote mitochondrial membrane permeabilization, leading to caspase-3 activation and execution of apoptosis [1] [2] [3].
It is noteworthy that other licochalcones, particularly Licochalcone A (LCA), have also shown potent activity against T24 cells, inducing apoptosis through reactive oxygen species (ROS) generation, endoplasmic reticulum (ER) stress, and increased intracellular Ca²⁺ levels [4] [5] [6]. This suggests that while different licochalcones may share some biological effects, their precise molecular mechanisms can vary.
This compound presents a compelling natural compound for further investigation as a potential anti-bladder cancer agent. The provided data and detailed protocols offer researchers a foundation to validate and build upon these findings, with the ultimate goal of developing novel therapeutic strategies.
Licochalcone C is a natural chalcone compound isolated from the roots of Glycyrrhiza species (licorice), characterized by its distinct chemical structure featuring a 1,3-diaryl-2-propen-1-one backbone with specific hydroxyl and methoxy substitutions that contribute to its biological activity. As a member of the licochalcone family, it shares structural similarities with other bioactive chalcones but possesses unique pharmacological properties that make it a promising candidate for anticancer drug development. Chalcones are open-chain flavonoids that serve as precursors for flavonoid biosynthesis in plants and have demonstrated a wide range of biological activities, including significant anticancer effects through multiple molecular pathways. [1] [2]
The growing interest in this compound stems from its potent bioactivity profile and the increasing need for natural-derived compounds with specific molecular targets in cancer therapy. Among the licochalcone family, while licochalcone A has been the most extensively studied, emerging evidence suggests that this compound possesses distinct mechanistic attributes that warrant focused investigation, particularly in the context of liver cancer, which remains a leading cause of cancer-related mortality worldwide with limited treatment options for advanced stages. [3] [2]
Table 1: Basic Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Class | Chalcone (1,3-diaryl-2-propen-1-one) |
| Natural Source | Roots of Glycyrrhiza species (licorice) |
| Molecular Formula | C₂₁H₂₂O₄ |
| Structural Features | Ketoethylenic moiety with two benzene rings (A and B) connected through α,β-unsaturated carbonyl system |
| Solubility | Soluble in DMSO (stock solutions typically 10-100 mM) |
| Storage Conditions | -20°C to -80°C, protected from light |
This compound demonstrates dose-dependent cytotoxicity against hepatocellular carcinoma cell lines, with studies revealing its ability to significantly reduce cell viability through induction of apoptosis and cell cycle disruption. The compound exhibits a favorable therapeutic window, showing minimal toxicity to normal cells at concentrations that effectively kill cancer cells, suggesting its potential as a selective anticancer agent. In H9c2 cells (a model system for toxicity screening), this compound maintained cell viability up to 250 μM, indicating low basal cytotoxicity, while showing potent effects on cancer cells at lower concentrations. [4]
The pro-apoptotic effects of this compound represent one of its most significant anticancer mechanisms. Treatment with this compound activates both intrinsic and extrinsic apoptosis pathways, characterized by mitochondrial membrane depolarization, caspase activation, and regulation of Bcl-2 family proteins. Through network pharmacology and molecular docking studies, this compound has been shown to interact with key residues (ASN364, GLY365, TRP366, and TYR485) of nitric oxide synthase 2 (NOS2), potentially modulating its activity in liver cancer pathways. [3] [5]
Table 2: Summary of Key Experimental Findings for this compound in Liver Cancer Models
| Experimental Aspect | Findings | Concentrations/ Conditions | References |
|---|---|---|---|
| Cytotoxicity (HepG2) | Significant reduction in cell viability, IC₅₀ ~65.96 μM after 24h (for analog Licochalcone A) | 5-70 μM, 24-48 hours | [6] |
| Apoptosis Induction | Activation of mitochondrial apoptosis pathway; increased Bax/Bcl-2 ratio; caspase-3, -8, -9 activation | 10-50 μM, 24 hours | [2] |
| NF-κB Pathway Modulation | Inhibition of NF-κB nuclear translocation; reduced Iκ-Bα phosphorylation | 25 μM, pretreatment before LPS stimulation | [4] |
| ROS Generation | Significant reduction of LPS-induced ROS production | 10-250 μM | [4] |
| PI3K/Akt/eNOS Pathway | Upregulation of PI3K/Akt/eNOS signaling; counteraction of LPS-induced suppression | 25 μM | [4] |
| Anti-inflammatory Effects | Downregulation of iNOS, ICAM-1, VCAM-1 expression | 25 μM | [4] |
This compound exerts its anticancer effects through multifaceted modulation of critical signaling pathways involved in hepatocellular carcinoma progression:
NF-κB Pathway Inhibition: this compound effectively suppresses NF-κB activation by preventing Iκ-Bα phosphorylation and subsequent p65 nuclear translocation, thereby inhibiting the expression of downstream inflammatory mediators such as iNOS, ICAM-1, and VCAM-1 that contribute to tumor progression. [4]
PI3K/Akt/eNOS Pathway Activation: In contrast to its inhibitory effects on NF-κB, this compound upregulates the PI3K/Akt/eNOS signaling axis, enhancing phosphorylation of PI3K and Akt, which leads to increased eNOS expression and contributes to its protective effects against inflammation-induced cellular damage. [4]
Reactive Oxygen Species (ROS) Modulation: this compound demonstrates a dual role in ROS regulation, both generating ROS in cancer cells to induce apoptosis while simultaneously reducing inflammation-associated ROS production in normal cells, highlighting its context-dependent antioxidant/pro-oxidant properties. [4]
The following diagram illustrates the core signaling pathways modulated by this compound in liver cancer cells:
Cell Lines: HepG2 and Huh-7 are commonly used human hepatocellular carcinoma cell lines for evaluating this compound activity. HepG2 is particularly well-characterized for liver cancer studies. [7] [6]
Culture Conditions: Maintain cells in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Culture medium should be replaced every 2-3 days, and cells should be subcultured when they reach 80-90% confluence using 0.25% trypsin-EDTA for detachment. [7] [6]
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a 10-100 mM stock solution. Aliquot and store at -20°C to -80°C protected from light. For treatment, dilute the stock solution in culture medium to achieve desired working concentrations (typically 5-100 μM), ensuring that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include vehicle control (0.1% DMSO) in all experiments. [7] [4]
Cell Seeding: Seed cells in appropriate culture vessels at optimized densities: 5 × 10³ cells/well in 96-well plates for viability assays, 3 × 10⁵ cells/well in 6-well plates for protein/RNA analysis, and 1 × 10⁶ cells/dish in 100 mm dishes for large-scale experiments. Allow cells to adhere for 24 hours before treatment. [7] [6]
Treatment Protocol: Treat cells with serial dilutions of this compound (recommended range: 5-100 μM) for 24-48 hours. Include positive controls appropriate for specific assays (e.g., staurosporine for apoptosis induction). [7] [4]
Viability Assessment (CCK-8 Assay):
Annexin V-FITC/PI Staining:
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). [7]
Protein Extraction:
Electrophoresis and Transfer:
Antibody Incubation and Detection:
The following workflow diagram summarizes the key experimental procedures for investigating this compound mechanisms:
Cellular Fractionation:
Analysis: Perform Western blotting for p65 subunit of NF-κB using lamin B (nuclear marker) and α-tubulin (cytoplasmic marker) to verify fractionation efficiency and NF-κB translocation. [4]
Experimental Replicates: Perform all experiments in triplicate with at least three independent biological replicates to ensure reproducibility. Include appropriate controls in each experiment: vehicle control (DMSO), positive controls specific to each assay, and blank controls. [7] [6]
Statistical Methods: Analyze data using Student's t-test for comparisons between two groups or one-way ANOVA with post-hoc tests (e.g., Tukey's HSD) for multiple comparisons. Express data as mean ± standard deviation (SD) and consider p < 0.05 as statistically significant. Use GraphPad Prism or similar software for statistical analysis and graph generation. [7] [6]
Quality Control Measures:
Low Cell Viability at Low Concentrations: Check DMSO concentration in working solutions; ensure it does not exceed 0.1%. Verify compound solubility by preparing fresh stock solutions and observing for precipitation after dilution in culture medium.
Inconsistent Western Blot Results: Ensure complete cell lysis; sonicate lysates if necessary. Optimize antibody concentrations and increase exposure times for low-abundance proteins. Include both positive and negative controls for each target.
High Background in Flow Cytometry: Titrate antibody concentrations to optimal levels. Increase washing steps after staining and use viability dyes to exclude dead cells from analysis.
The experimental data and protocols presented demonstrate that This compound possesses significant anticancer activity against hepatocellular carcinoma models through multi-target mechanisms involving apoptosis induction, NF-κB pathway inhibition, PI3K/Akt activation, and ROS modulation. The detailed methodologies provided enable researchers to reliably investigate this compound's effects and mechanisms in liver cancer systems.
Future research directions should include:
The comprehensive protocols outlined in this document provide a solid foundation for standardized investigation of this compound's potential as a therapeutic agent for hepatocellular carcinoma, contributing to the development of naturally-derived anticancer drugs with specific molecular targets.
The following table summarizes the key quantitative findings from a 2024 study investigating the effects of Licochalcone C on cell viability in human colorectal carcinoma cells, including oxaliplatin-resistant strains [1].
| Cell Line | Description | LCC Concentration | Exposure Time | Effect on Cell Viability | Key Findings |
|---|---|---|---|---|---|
| HCT116 | Human colorectal carcinoma | 5, 10, 20 µM | 24 & 48 hours | Significant, dose-dependent inhibition | LCC exhibited selective antiproliferative activity [1] |
| HCT116-OxR | Oxaliplatin-resistant derivative | 5, 10, 20 µM | 24 & 48 hours | Significant, dose-dependent inhibition | LCC inhibited growth of both sensitive and resistant cells [1] |
| HaCaT | Human keratinocyte (non-cancerous) | 5, 10, 20 µM | 24 & 48 hours | Lower cytotoxicity | Demonstrated selective toxicity toward cancer cells [1] |
Mechanistic Insights from the Study: The research indicates that this compound exerts its anticancer effects through multiple pathways [1]:
The diagram below illustrates this mechanism of action.
While the primary study does not elaborate on its specific MTT method, the following is a robust, general protocol for assessing compound cytotoxicity, compiled from established sources [1] [2].
Cell Seeding and Treatment:
MTT Incubation and Formazan Crystal Formation:
Solubilization and Absorbance Measurement:
This compound is a promising natural compound with demonstrated efficacy against both sensitive and chemoresistant colorectal cancer cells in vitro. By following the detailed MTT protocol and paying close attention to critical optimization parameters, researchers can reliably assess its cytotoxic potential and contribute to the development of this compound as a potential anticancer agent.
1.1 The Need for Alternative In Vivo Models The increasing prevalence of antimicrobial resistance necessitates the accelerated discovery of new antibacterial agents. Natural products, particularly those derived from plants, have historically been a successful source of antimicrobial drugs [1]. In this context, licochalcones from the Glycyrrhiza (licorice) genus have shown remarkable antimicrobial activity [1]. Among these, Licochalcone C (LCC) has demonstrated effects against a range of Gram-positive bacteria, Mycobacterium species, and Helicobacter pylori, including drug-resistant strains like MRSA [1].
1.2 Galleria mellonella as a Versatile Model The larvae of the greater wax moth, Galleria mellonella, have become a well-established in vivo model for assessing the efficacy and toxicity of antimicrobial agents. This model offers several key advantages [2]:
Recent research has provided quantitative data on the antibacterial profile and safety of LCC using the Galleria mellonella model.
Table 1: Antibacterial Profile of this compound (LCC)
| Bacterial Strain | MIC (µg/mL) | Key Findings | Reference |
|---|---|---|---|
| MSSA (Staphylococcus aureus) | 12.5 | Equally active against MSSA and MRSA. | [1] |
| MRSA (Staphylococcus aureus) | 12.5 | Suggested action not on penicillin-binding proteins (PBP). | [1] |
| Mycobacterium tuberculosis | 31.2 | Demonstrates potential for anti-tuberculosis activity. | [1] |
| Helicobacter pylori | 25.0 | Active against a Gram-negative pathogen on the WHO priority list. | [1] |
| Streptococcus epidermidis | 6.2 | Highly potent anti-staphylococcal activity. | [1] |
Table 2: Anti-Biofilm Activity and In Vivo Toxicity of LCC
| Parameter | Result | Experimental Conditions | Reference |
|---|---|---|---|
| Biofilm Inhibition (MBIC50) | 6.25 µg/mL (against both MSSA & MRSA) | In vitro assay. | [1] |
| Systemic Toxicity | Not lethal at 100 µg/mL after 80 h | G. mellonella model, injected. | [1] |
| Proposed Mechanism | Disruption of bacterial membrane integrity | Fluorescence microscopy with PI/SYTO9, similar to nisin. | [1] |
This protocol is adapted from general procedures for evaluating compound toxicity in G. mellonella [3] [1].
1. Larvae Selection and Housing
2. Preparation of LCC Inoculum
3. Injection of Larvae
4. Incubation and Monitoring
5. Data Analysis
To gain deeper insight into the host's response to LCC, the following assays can be performed 4-24 hours post-injection [3]:
Diagram 1: Experimental workflow for Galleria mellonella toxicity assay.
Beyond its direct antibacterial activity, LCC exhibits multi-faceted pharmacological properties that enhance its therapeutic potential. The diagrams below summarize its dual mechanisms against bacteria and in modulating host inflammation.
LCC's primary antibacterial action against S. aureus is the disruption of the bacterial cell membrane, an effect comparable to the antimicrobial peptide nisin [1]. Furthermore, it demonstrates a potent ability to inhibit biofilm formation, a key virulence factor that makes infections difficult to treat [1].
Diagram 2: this compound antibacterial mechanisms of action.
In addition to its direct antimicrobial actions, LCC exhibits significant anti-inflammatory properties. In mammalian cell models of sepsis, LCC has been shown to modulate critical signaling pathways [5] [6]:
Diagram 3: LCC modulation of inflammatory signaling pathways.
The data gathered from the Galleria mellonella model and supporting in vitro studies position this compound as a highly promising candidate for further therapeutic development. Its favorable toxicity profile at bactericidal concentrations, combined with its dual functionality as both a direct antibacterial and anti-biofilm agent and an immunomodulator, underscores its potential.
Future work should focus on:
The use of the G. mellonella model at this stage significantly accelerates the preclinical evaluation process, providing robust in vivo data to justify and inform subsequent, more resource-intensive mammalian studies.
Licochalcone C (LCC), a rare retrochalcone predominantly found in Glycyrrhiza inflata (Chinese licorice), has emerged as a promising multifaceted therapeutic agent with demonstrated efficacy against various cancers, metabolic disorders, and infectious diseases. The compound belongs to the chalcone family, characterized by its distinct α,β-unsaturated ketone bridge that facilitates diverse biological interactions [1] [2]. Recent studies have revealed LCC's potent antiproliferative activity against numerous cancer cell lines, including colorectal, prostate, and liver cancers, often exhibiting enhanced efficacy against drug-resistant variants such as oxaliplatin-resistant colorectal carcinoma cells [3]. Additionally, LCC demonstrates significant antibacterial properties, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori, with minimum inhibitory concentration (MIC) values ranging from 6.2 to 25 µg/mL [2].
The molecular docking approach has become indispensable for elucidating the mechanism of action of bioactive natural products like LCC, providing atomic-level insights into protein-ligand interactions that underlie their therapeutic effects. Molecular docking simulations have identified several key protein targets for LCC, including epidermal growth factor receptor (EGFR), protein kinase B (AKT), nitric oxide synthase 2 (NOS2), and α-glucosidase [3] [4] [5]. These computational predictions have been corroborated by experimental validations, demonstrating LCC's ability to inhibit kinase activities, induce apoptosis through mitochondrial dysfunction, and suppress cancer signaling pathways. This document provides comprehensive application notes and detailed protocols for conducting molecular docking studies with LCC, from target identification and computational analysis to experimental validation, serving as an essential resource for researchers and drug development professionals pursuing LCC as a therapeutic candidate.
The initial phase of molecular docking studies involves identifying relevant biological targets for LCC based on experimental evidence. Through systematic investigations, several high-value molecular targets have been established for LCC across various disease contexts.
Table 1: Experimentally Validated Molecular Targets of this compound
| Target Protein | Biological Significance | Binding Affinity | Cellular Outcomes |
|---|---|---|---|
| EGFR | Receptor tyrosine kinase; overexpression drives cancer proliferation | Strong inhibition in kinase assays [3] | Decreased phosphorylation; cell cycle arrest |
| AKT | Serine/threonine kinase; key regulator of PI3K/AKT signaling pathway | Strong inhibition in kinase assays [3] | Apoptosis induction; reduced cell viability |
| α-Glucosidase | Metabolic enzyme; target for type 2 diabetes management | IC₅₀ < 100 nM [5] | Reduced glucose absorption |
| NOS2 | Inflammatory mediator; upregulated in hepatocellular carcinoma | Key residues identified [4] | Modulation of cancer signaling pathways |
| PTP1B | Protein tyrosine phosphatase; regulator of insulin signaling | IC₅₀ = 92.43 μM [5] | Potential insulin sensitization |
The antiproliferative effects of LCC are primarily mediated through its simultaneous targeting of EGFR and AKT, as demonstrated in colorectal cancer models where LCC inhibited the kinase activities of both targets in vitro [3]. Molecular docking simulations using AutoDock Vina indicated that LCC effectively occupies the ATP-binding pockets of these kinases, thereby preventing their activation and downstream signaling. In the context of liver cancer, network pharmacology approaches combined with machine learning have identified NOS2 as a key target, with LCC interacting specifically with residues ASN364, GLY365, TRP366, and TYR485 within the binding pocket [4]. For metabolic disorders, LCC exhibits remarkable potency against α-glucosidase with sub-micromolar inhibition (IC₅₀ < 100 nM), positioning it as a promising anti-diabetic agent [5].
The following diagram illustrates the multi-faceted therapeutic targeting of LCC against various disease pathways:
Molecular docking investigations for LCC require specific computational tools that have been validated through previous studies. AutoDock Vina has emerged as the preferred software for docking LCC and related chalcones, demonstrating reliability in predicting binding conformations and energies [3] [6]. This open-source program offers optimal balance between docking accuracy and computational efficiency, making it suitable for both single molecule docking and virtual screening campaigns. For protein and ligand preparation, AutoDock Tools (ADT) provides essential functionality for adding hydrogen atoms, assigning charges, and setting rotatable bonds. Alternative software packages include PachDock for specialized docking applications and Discovery Studio for comprehensive interaction analysis and visualization [4] [7].
System requirements for these docking studies typically include workstations with multi-core processors (8+ cores), 16+ GB RAM, and dedicated graphics cards for enhanced visualization. For large-scale virtual screening, high-performance computing clusters with parallel processing capabilities are recommended to reduce computation time. Operating systems supporting these applications include Linux (optimal for batch processing), Windows, and macOS.
Retrieve Protein Structures: Download high-resolution crystal structures of target proteins from the Protein Data Bank (PDB). Recommended structures include:
Structural Optimization:
Active Site Definition:
File Format Conversion: Save prepared structures in PDBQT format for compatibility with AutoDock Vina
Structure Acquisition: Obtain LCC structure from:
Geometry Optimization:
Molecular Parameterization:
Configuration File Preparation: Create a text file specifying docking parameters:
Docking Execution: Run AutoDock Vina via command line:
Result Analysis:
Table 2: AutoDock Vina Docking Parameters for this compound Studies
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Grid Box Size | 50×50×50 points | Ensures comprehensive coverage of binding site |
| Grid Point Spacing | 0.375 Å | Balances resolution and computational efficiency |
| Number of Modes | 20 | Generates sufficient conformational diversity |
| Exhaustiveness | 16-24 | Ensures thorough sampling of conformational space |
| Energy Range | 4 kcal/mol | Captures relevant low-energy conformations |
Pose Clustering and Selection:
Interaction Analysis:
Validation Protocols:
To validate docking predictions for kinase targets like EGFR and AKT, perform the following protocol:
Reagent Preparation:
Kinase Reaction:
Detection and Analysis:
As demonstrated in colorectal cancer models, LCC shows significant kinase inhibition against both EGFR and AKT, with molecular docking confirming its ability to bind within their ATP-binding pockets [3]. The correlation between computed binding energies and experimental IC₅₀ values provides validation of the docking protocol.
Broth Microdilution Method:
Biofilm Inhibition Assay:
LCC demonstrates potent antibacterial activity against Gram-positive pathogens including MSSA and MRSA with MIC values of 12.5 μg/mL, and inhibits biofilm formation with MBIC₅₀ values of 6.25 μg/mL [2]. These experimental results align with docking predictions that identified membrane disruption as a potential mechanism of action.
The following workflow illustrates the integrated computational and experimental approach for validating LCC's mechanisms:
While LCC can be isolated from natural sources, synthetic preparation ensures sufficient quantities for comprehensive studies. The following six-step synthesis protocol achieves LCC with 10% overall yield [2]:
Non-regioselective C-isoprenylation (Step a):
MOM-protection at O-4 (Step b):
O-methylation at O-2 (Step c):
Claisen-Schmidt condensation (Step d):
MOM-deprotection (Step e):
Characterization and Validation:
Table 3: Spectral Characteristics of Synthetic this compound
| Analytical Method | Key Characteristics | Reference Values |
|---|---|---|
| ¹H NMR | Trans-olefinic protons | δH 7.99 (1H, d, J=15.6 Hz, H-β); δH 7.68 (1H, d, J=15.6 Hz, H-α) |
| Aromatic protons | δH 8.04 (2H, d, J=8.7 Hz, H-2'/6'); δH 6.96 (2H, d, J=8.7 Hz, H-3'/5') | |
| Isoprenyl group | δH 5.25 (1H, m); δH 3.37 (2H, d, J=6.90 Hz); δH 1.78 (3H, s); δH 1.66 (3H, s) | |
| Methoxy group | δH 3.77 (3H, s) | |
| ¹³C NMR | Carbonyl carbon | δC 187.4 |
| Olefinic carbons | δC 119.5 (C-α); δC 138.4 (C-β) | |
| Methoxy carbon | δC 61.9 | |
| Mass Spectrometry | Molecular ion peak | m/z 339.17 [M+1]⁺ |
| HPLC | Retention time | 12.8 minutes (C18 column, 70% methanol) |
The integration of molecular docking studies with experimental validation has established this compound as a promising multi-target therapeutic agent with applications in oncology, infectious diseases, and metabolic disorders. The protocols outlined in this document provide researchers with comprehensive guidelines for investigating LCC's mechanism of action, from computational prediction to biological confirmation. The consistent correlation between docking predictions and experimental results across multiple studies underscores the reliability of these approaches for elucidating LCC's polypharmacology.
Future research directions should include:
The unique structural features of LCC, particularly its α,β-unsaturated ketone moiety and isoprenyl substitution, create a privileged scaffold for multi-target drug development. By applying the integrated computational and experimental approaches described in these application notes, researchers can accelerate the translation of LCC from a natural product lead to a clinically relevant therapeutic agent.
This compound (LCC) is a naturally occurring chalcone compound derived from the root of Glycyrrhiza inflata (Chinese licorice) that has demonstrated significant anticancer properties across multiple cancer types. Recent investigations have revealed that LCC exerts potent antiproliferative and pro-apoptotic effects in various human cancer cell lines, including colorectal carcinoma, esophageal squamous cell carcinoma, and oral squamous cell carcinoma [1]. The compound's chemical structure (PubChem CID: 9840805) enables interaction with key cellular signaling pathways, leading to cell cycle arrest and programmed cell death. The growing interest in LCC as a potential chemotherapeutic agent stems from its ability to overcome drug resistance, as evidenced by its activity against oxaliplatin-resistant colorectal cancer cells [1].
The mechanistic basis of LCC-induced apoptosis involves multiple interconnected pathways. LCC directly inhibits the kinase activities of EGFR and AKT, crucial regulators of cell survival and proliferation [1]. This inhibition leads to downstream effects including cell cycle arrest, ROS generation, mitochondrial membrane potential disruption, and caspase activation. Molecular docking simulations indicate that LCC binds competitively to the ATP-binding pockets of target kinases, providing a structural basis for its specificity [1]. These multifaceted mechanisms make LCC a promising candidate for further development as an anticancer therapeutic, particularly for malignancies with limited treatment options.
A comprehensive approach to evaluating LCC-induced apoptosis involves multiple complementary techniques to capture different aspects of the cell death process. The experimental workflow begins with cell culture and treatment, progresses through various methods of apoptosis detection, and concludes with mechanistic studies to elucidate underlying pathways. This systematic approach ensures comprehensive assessment of LCC's effects on cancer cells, providing insights beyond simple viability measurements.
Key experimental considerations include:
Dose-response relationships: Testing LCC across a concentration range (typically 0-20 μM for viability assays, extending higher for mechanistic studies) to establish EC50 values and concentration-dependent effects [1]
Time-course analysis: Evaluating effects at multiple time points (24-48 hours) to capture early and late apoptotic events
Appropriate controls: Including vehicle-treated (DMSO) controls, positive controls for apoptosis induction, and specific pathway inhibitors to validate mechanisms
Cell line selection: Utilizing both sensitive and resistant cell lines to assess LCC's ability to overcome drug resistance [1]
The following diagram illustrates the comprehensive experimental workflow for evaluating LCC-induced apoptosis:
Annexin V/7-AAD double staining represents a gold standard method for detecting apoptotic cells by flow cytometry. This technique distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane integrity [1] [2]. The following protocol has been optimized for detection of LCC-induced apoptosis:
Materials Required:
Step-by-Step Procedure:
Cell Treatment: Seed cells in 24-well plates at 5 × 10⁴ cells/well and allow to adhere overnight. Treat with LCC at desired concentrations (0, 5, 10, and 20 μM) for 24-48 hours [1].
Cell Harvesting: Collect culture supernatant containing floating cells. Gently trypsinize adherent cells and pool with previously collected cells. Centrifuge at 400 × g for 5 minutes and wash twice with cold PBS.
Staining: Resuspend cell pellet (approximately 1 × 10⁵ cells) in 100 μL of 1× binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of 7-AAD (or PI). Incubate for 15-20 minutes at room temperature in the dark [1] [2].
Analysis: Add 400 μL of additional binding buffer and analyze by flow cytometry within 1 hour. Collect at least 10,000 events per sample.
Data Interpretation:
Table 1: Expected Results for LCC-Induced Apoptosis in HCT116 Cells After 48h Treatment [1]
| LCC Concentration (μM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
|---|---|---|---|---|
| 0 (Control) | 92.5 ± 3.2 | 3.1 ± 1.2 | 2.8 ± 0.9 | 1.6 ± 0.5 |
| 5 | 78.3 ± 4.1 | 12.4 ± 2.3 | 6.3 ± 1.5 | 3.0 ± 0.8 |
| 10 | 54.6 ± 5.2 | 25.7 ± 3.8 | 15.2 ± 2.4 | 4.5 ± 1.1 |
| 20 | 32.8 ± 4.7 | 38.9 ± 4.5 | 23.1 ± 3.2 | 5.2 ± 1.3 |
Cell cycle distribution analysis provides insights into LCC's effects on proliferation and can identify specific cell cycle arrest phases. The following protocol uses propidium iodide (PI) DNA staining:
Materials Required:
Procedure:
Cell Preparation: Treat cells with LCC as described in section 3.1. Harvest cells by trypsinization and centrifuge at 500 × g for 5 minutes.
Fixation: Resuspend cell pellet in 500 μL PBS and add dropwise to 4.5 mL of cold 70% ethanol while vortexing. Fix at -20°C for at least 2 hours or overnight.
Staining: Centrifuge fixed cells at 800 × g for 5 minutes. Remove ethanol and wash with PBS. Resuspend in 500 μL PI staining solution containing RNase A. Incubate at 37°C for 30 minutes in the dark.
Analysis: Analyze samples using flow cytometry with excitation at 488 nm and emission collection at 617 nm (PI). Use appropriate software for cell cycle phase quantification.
Data Interpretation: LCC treatment typically induces G2/M phase arrest in cancer cells, as evidenced by increased percentage of cells with 4N DNA content [1]. This arrest is mediated through modulation of cell cycle regulators including p21, p27, cyclin B1, and cdc2.
Table 2: Cell Cycle Distribution in LCC-Treated HCT116 Cells (24h Treatment) [1]
| LCC Concentration (μM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| 0 (Control) | 58.3 ± 3.5 | 24.6 ± 2.8 | 17.1 ± 2.1 |
| 5 | 52.7 ± 3.1 | 22.4 ± 2.5 | 24.9 ± 2.7 |
| 10 | 45.2 ± 4.2 | 20.8 ± 2.3 | 34.0 ± 3.5 |
| 20 | 38.9 ± 3.8 | 18.3 ± 2.1 | 42.8 ± 4.1 |
Proper data analysis is crucial for accurate interpretation of LCC-induced apoptosis. Modern flow cytometers generate multidimensional data requiring specialized analytical approaches. For imaging flow cytometry data, machine learning techniques such as filter methods combined with classification schemes can improve discrimination between cellular states [3]. These computational approaches can handle the high-dimensional property space inherent in single-cell analysis more effectively than traditional gating strategies.
Key analytical considerations:
Gating strategy: Begin with forward scatter (FSC) vs. side scatter (SSC) to exclude debris and select the primary cell population. Subsequent gates should focus on single cells using FSC-H vs. FSC-A to exclude doublets [4].
Compensation controls: Use single-stained controls to correct for spectral overlap between fluorochromes, essential for multicolor experiments like Annexin V/7-AAD staining.
Statistical analysis: Perform experiments in triplicate with appropriate sample sizes. Express data as mean ± standard deviation. Use Student's t-test or ANOVA with post-hoc tests for multiple comparisons, with p < 0.05 considered statistically significant.
Beyond simple percentage calculations, several quantitative indices can enhance understanding of LCC's pro-apoptotic effects:
For LCC treatment in HCT116 cells at 20 μM for 48 hours, the apoptotic index typically increases 10-15 fold compared to vehicle-treated controls [1]. This dramatic increase demonstrates the potency of LCC as an apoptosis inducer.
LCC exerts its pro-apoptotic effects through multiple interconnected pathways that converge on mitochondrial apoptosis execution. The following diagram illustrates the key molecular mechanisms:
Key mechanistic aspects:
EGFR/AKT inhibition: LCC directly targets the kinase activities of EGFR and AKT, as confirmed by in vitro kinase assays. Molecular docking simulations indicate competitive binding at ATP-binding pockets [1].
ROS-mediated pathways: LCC treatment significantly increases intracellular ROS levels, which activates stress kinases JNK and p38, amplifying the apoptotic signal [1].
Mitochondrial apoptosis pathway: ROS generation and kinase inhibition lead to mitochondrial membrane potential (MMP) disruption, cytochrome c release, and sequential activation of caspases-9 and -3 [1].
Verification of proposed mechanisms requires targeted experimental approaches:
ROS Detection:
Mitochondrial Membrane Potential Assessment:
Western Blot Analysis:
Table 3: Key Protein Changes in LCC-Treated HCT116 Cells (20 μM, 24h) [1]
| Protein | Change | Functional Significance |
|---|---|---|
| p-EGFR | ↓ 85% | Inhibition of proliferation signaling |
| p-AKT | ↓ 78% | Loss of survival signaling |
| Bax | ↑ 3.2-fold | Pro-apoptotic mitochondrial signaling |
| Bcl-2 | ↓ 70% | Reduced anti-apoptotic protection |
| Cleaved caspase-3 | ↑ 5.8-fold | Executioner caspase activation |
| Cleaved PARP | ↑ 6.5-fold | Marker of apoptosis commitment |
Optimization of LCC treatment requires attention to several technical aspects:
Solvent controls: DMSO concentration should not exceed 0.1% in final treatment solutions to avoid solvent toxicity [1]. Include vehicle controls in all experiments.
Time course considerations: Apoptosis detection should span 24-48 hours to capture both early and late apoptotic populations. Earlier time points may focus on early signaling events, while later time points reveal cumulative effects.
Cell density effects: Maintain consistent cell density across experiments, as overcrowding can influence apoptosis susceptibility. Ideal confluence at treatment initiation is 60-70%.
Staining optimization: Titrate antibody concentrations for flow cytometry. For Annexin V staining, calcium-containing buffers are essential for phosphatidylserine binding.
Appropriate controls are essential for interpreting LCC-induced apoptosis experiments:
Positive controls: Staurosporine (1-2 μM) or camptothecin (5-25 μg/mL) can serve as apoptosis inducers for assay validation [5]
Specificity controls: Include caspase inhibitors (Z-VAD-FMK, 20-50 μM) or antioxidant treatment (NAC, 5-10 mM) to confirm mechanism-specific effects [1]
Viability correlation: Combine apoptosis assays with viability tests (MTT, SRB) to distinguish cytostatic from cytotoxic effects
Technical validation of flow cytometry data should include:
These application notes provide a comprehensive framework for detecting and quantifying LCC-induced apoptosis using flow cytometry. The protocols outlined enable researchers to reliably assess LCC's pro-apoptotic effects across multiple cancer cell types, including drug-resistant variants. The multiparametric approach combining Annexin V staining, cell cycle analysis, and mechanistic studies offers a robust platform for evaluating LCC's potential as an anticancer agent.
The consistent demonstration of LCC's efficacy against oxaliplatin-resistant colorectal cancer cells [1] highlights its particular promise for overcoming chemotherapy resistance. Future directions include in vivo validation of these findings and combination studies with conventional chemotherapeutics to assess potential synergistic effects.
The table below summarizes two modern synthetic approaches for Licochalcone C, highlighting their key features and reported yields.
| Synthetic Method | Key Features & Steps | Reported Yield | Reference (Year) |
|---|---|---|---|
| Six-step Synthesis | A set of six steps, including non-regioselective C-isoprenylation, MOM-protection, O-methylation, Claisen-Schmidt condensation, and MOM-deprotection [1]. | 10% overall yield [1] | 2024 |
| Regioselective Scalable Synthesis | Relies on Directed ortho-Metalation (DOM) of bis-O-MOM-protected resorcinol for regioselective C-prenylation, followed by metalation-formylation, selective O-deprotection, methylation, and aldol reaction [2]. | Good yield (specific % not given), scalable to 30 g [2] | 2022 |
This section provides a detailed workflow for the 10% overall yield synthesis of LCC, as reported in the 2024 study [1]. The following diagram maps out the reaction sequence:
p-hydroxyacetophenone. This is typically catalyzed by a base (e.g., sodium or potassium hydroxide) in an aqueous alcoholic solvent (like methanol or ethanol). The reaction forms the trans (E) chalcone structure, confirmed by characteristic doublets in ¹H-NMR (J ≈ 15.6 Hz) [1].Here are answers to frequently asked questions regarding specific issues during LCC synthesis.
| Question / Issue | Possible Cause & Solution |
|---|
| Low overall yield | The non-regioselective prenylation in Step a is a major bottleneck. • Solution: Consider adopting the Direct ortho-Metalation (DOM) strategy from the 2022 paper. This method provides regioselective introduction of the prenyl group, eliminating competing reactions and simplifying purification, which is key for scalability and higher yield [2]. | | Difficulty in purifying the final product | The raw product may contain impurities from incomplete reactions or isomer separation. • Solution: Ensure complete deprotection in Step e. Standard purification techniques like silica gel column chromatography and recrystallization should be employed. The DOM method may provide a cleaner reaction profile [1] [2]. | | How to verify the structure of the final product? | Use a combination of spectroscopic techniques. • Confirmation: Compare your product's ¹H NMR, ¹³C NMR, and MS data with literature values. Look for the specific signals mentioned in the protocol above [1]. |
The table below summarizes key solvent data for preparing LCC stock solutions.
| Solvent | Solubility / Working Concentration | Key Considerations & Applications |
|---|---|---|
| DMSO | 33.33 mg/mL (98.49 mM) [1] | Standard for in vitro assays; hygroscopic. Precipitate risk upon aqueous dilution. |
| In Vivo Formulation (DMSO-based) | ≥ 2.5 mg/mL (≥ 7.39 mM) [1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Confirmed clear solution for animal studies [1]. |
| Ethanol | Used in synthesis & purification [2] | Viable alternative to DMSO, especially for antimicrobial or biofilm assays [2]. |
If standard solvents do not yield satisfactory results, consider these advanced formulation strategies, which have been successfully applied to similar chalcones.
| Strategy | Description | Evidence from Related Chalcones |
|---|---|---|
| Nanoparticle Delivery Systems | Loading drug onto hollow gold nanoparticles (HGNPs) to improve aqueous solubility and dissolution [3] [4]. | Licochalcone A: Solubility increased from 136.1 μg/mL (free drug) to 488.9 μg/mL (HGNPs). Maintains pharmacological activity [3] [4]. |
| Hydrogel Formulations with Permeation Enhancers | Using carbomer hydrogels with enhancers (e.g., Transcutol P, Propylene Glycol) to improve drug release and skin retention for topical delivery [5]. | Licochalcone A & Glabridin: Enhancers with higher log P and polarizability showed better retention enhancement effects [5]. |
Here are detailed methodologies for key experiments cited in the search results, adapted for LCC.
This protocol is based on methods used to evaluate LCC's antiproliferative activity in cancer cell lines [6].
This protocol is based on studies evaluating LCC's effects against S. aureus and its biofilms [2].
Problem: Precipitation in aqueous cell culture media.
Problem: High background or toxicity in control groups.
Problem: Inconsistent results in biological assays.
The diagram below summarizes the decision-making process for addressing LCC solubility in your experiments.
The following table summarizes the key methodologies found in the recent literature for obtaining and characterizing Licochalcone C.
| Method Category | Description | Key Details & Parameters | Citation |
|---|
| Chemical Synthesis | A six-step synthetic route yielding this compound. | Overall Yield: 10%. Key Steps: Non-regioselective C-isoprenylation, MOM-protection, O-methylation, Claisen–Schmidt condensation, and MOM-deprotection. | [1] | | Analytical Characterization | Structural confirmation via NMR and Mass Spectrometry. | ¹H NMR: Two doublets (δH 7.99, J=15.6 Hz, H-β; δH 7.68, J=15.6 Hz, H-α) confirm the α,β-unsaturated ketone. MS: m/z 339.17 [M+1]⁺. | [1] | | Alternative Extraction (for LicoA) | Deep Eutectic Solvent - Ultrasound Assisted Extraction (DES-UAE). | Effective DES: Choline Chloride:Propionic Acid (1:2). Application Note: Method developed for Licochalcone A; potential for adaptation for LCC. | [2] |
Based on the available data, here are solutions to some potential challenges.
FAQ 1: What is a viable starting point for obtaining this compound?
FAQ 2: How can I confirm the identity and purity of my synthesized this compound?
FAQ 3: Are there greener alternatives for the extraction of licochalcones?
The diagram below outlines the key stages for obtaining and confirming this compound, based on the published synthesis route.
This reaction is crucial for forming the core chalcone structure. Here is a general protocol that can be adapted based on your specific synthetic intermediates [1].
Since direct purification protocols for LCC are sparse, you may need to investigate further.
This guide addresses common challenges in scaling up Licochalcone A production, from enhancing yield in plant sources to optimizing chemical synthesis.
A primary challenge is the low natural yield of specialized metabolites. Epigenetic regulation, particularly histone acetylation, is a powerful lever to increase production [1].
Recommended Approach: Use Histone Deacetylase (HDAC) inhibitors to activate the flavonoid biosynthesis pathway.
Experimental Protocol:
Quantitative Data on HDAC Inhibitors:
| HDAC Inhibitor | Effective Concentration | Key Effect on G. inflata |
|---|---|---|
| Suberoylanilide hydroxamic acid (SAHA) | 100 µM | Most pronounced enhancement of total flavonoid accumulation [1]. |
| Sodium Butyrate (NaB) | 1 mM | Notable increase in total flavonoid accumulation [1]. |
| Trichostatin A (TSA) | 1 µM | Minimal effect on total flavonoid accumulation [1]. |
| Sirtinol (SIR) | 10 µM | Minimal effect on total flavonoid accumulation [1]. |
Mechanism Workflow: The diagram below illustrates how HDAC inhibitors work to enhance Licochalcone A production.
Chemical synthesis provides a route to produce Licochalcone A and create novel analogs with potentially improved properties [2].
Synthesis Workflow: The diagram below outlines the key steps in synthesizing Licochalcone A-inspired chalcones.
Licochalcone A has poor water solubility and low oral bioavailability, which limits its efficacy [3].
When moving from lab-scale to industrial production, several broader challenges emerge:
The anticancer activity of LCC is mediated through several key mechanisms. Targeting these pathways in cancer cells while protecting normal cells is the central challenge.
The table below summarizes the primary cytotoxic mechanisms of LCC identified in recent studies:
| Mechanism of Action | Experimental Evidence | Key Findings in Cancer Cells |
|---|---|---|
| Inhibition of EGFR & AKT Kinases [1] | In vitro kinase assay; Molecular docking simulations; Western blotting [1] | Decreased phosphorylation of EGFR and AKT; direct targeting of ATP-binding pockets [1] |
| Induction of Oxidative Stress [1] | Measurement of ROS generation [1] | Significant increase in intracellular Reactive Oxygen Species (ROS) [1] |
| Disruption of Mitochondrial Function [1] | Measurement of Mitochondrial Membrane Potential (MMP); Western blotting for Cytochrome c [1] | Loss of MMP; release of Cytochrome c into the cytoplasm [1] |
| Induction of Apoptosis [1] | Annexin V/7-AAD staining; Western blotting for caspases and PARP [1] | Activation of caspases; cleavage of PARP [1] |
| Cell Cycle Arrest [1] | Flow cytometry for cell cycle analysis; Western blotting for cycle regulators [1] | Modulation of p21, p27, cyclin B1, and cdc2 proteins [1] |
This strategic approach can be visualized as a two-pronged investigation: one path to confirm the selective cytotoxicity and another to develop and test protective agents for normal cells.
Here are detailed protocols and FAQs based on standard laboratory practices and the mechanisms outlined in the research.
Q1: What is a recommended starting point for testing LCC's selectivity?
Q2: Which cytoprotective agents should I test first?
Q3: How can I confirm that LCC is working through the expected pathways in my specific cell models?
This protocol tests the hypothesis that quenching ROS can protect normal cells.
Title: Assessing the Cytoprotective Effect of N-acetylcysteine (NAC) against this compound-induced Cytotoxicity.
Objective: To determine if the antioxidant NAC can mitigate the loss of cell viability caused by LCC in normal cells.
Materials:
Method:
Troubleshooting:
The field is actively exploring the therapeutic potential of licochalcones. One study using network pharmacology suggested that licochalcones, including LCC, might interfere with cancer signaling via pathways like PD-L1 expression and the PD-1 checkpoint pathway [2]. While this highlights their broad anticancer potential, it also underscores the complexity of their actions and the need for careful experimental design.
The table below summarizes the key storage and handling parameters for Licochalcone C based on manufacturer data and general best practices for similar compounds [1] [2] [3].
| Parameter | Specification / Guideline |
|---|---|
| Recommended Storage Temperature | -20°C (powder form) [1] |
| Storage Environment | Cool, well-ventilated area; keep container tightly sealed [1]. |
| Humidity Control | Maintain relative humidity below 45% [2]. |
| Light Sensitivity | Protect from direct light exposure; store in opaque containers or darkened areas [2]. |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1]. |
| Container | Keep in original, tightly sealed container. Use high-density polyethylene (HDPE) or polypropylene with appropriate barrier properties [1] [2]. |
| Handling PPE | Safety goggles, nitrile gloves, lab coat, and NIOSH-approved N95 mask for dust control [1] [3]. |
For a comprehensive stability assessment, please refer to the following experimental workflow. This diagram outlines the key stages from problem identification through to analysis and resolution.
Initial Physical and Visual Inspection
Storage Condition Monitoring and Verification
Analytical Testing to Monitor Stability
Q1: What is the immediate action required if the storage freezer fails and the this compound powder is exposed to room temperature? A1: Immediately relocate the sealed container to a properly functioning -20°C freezer. Document the duration and temperature of the exposure. For critical experiments, it is highly recommended to perform analytical testing (e.g., HPLC) on the exposed material before use to confirm its integrity has not been compromised [1] [3].
Q2: Are there any specific toxicity concerns to be aware of when handling this compound? A2: According to its Safety Data Sheet (SDS), this compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed. Always use appropriate personal protective equipment (PPE) including gloves and avoid generating dust. Do not eat, drink, or smoke in areas where the material is handled [1].
Q3: The published research uses this compound dissolved in a solvent. How should these solutions be stored? A3: The manufacturer specifies a lower storage temperature for solvated material: -80°C [1]. Always note the solvent used (e.g., DMSO) and store solutions in tightly sealed vials to prevent water absorption and solvent evaporation. Solutions are generally less stable than powders and should be used relatively quickly.
| Aspect | Experimental Model | Key Findings | Citation |
|---|---|---|---|
| Combination Effect | T24 human bladder cancer cells | Bcl-2 family inhibitor ABT-737 reduced the apoptosis induced by this compound. | [1] [2] |
| Proposed Mechanism | T24 cells | This compound alone downregulated anti-apoptotic mRNAs (Bcl-2, Bcl-w, Bcl-XL) and upregulated pro-apoptotic mRNAs (Bax, Bim). | [1] [2] |
| This compound Alone | Human Oral Squamous Cell Carcinoma (OSCC) cells | Induced apoptosis via mitochondrial pathway; downregulated Bcl-2 and Mcl-1; upregulated Bax. | [3] |
| ABT-737 Alone | Multiple Myeloma cells; Ovarian cancer cells | Potent Bcl-2/Bcl-xL inhibitor; induces mitochondrial pathway apoptosis and mitophagy. | [4] [5] |
The relationship between these two compounds appears complex. In the T24 bladder cancer cell study, ABT-737 did not enhance this compound's effect but instead reduced the apoptosis it caused. This suggests their interaction may be context-dependent and requires further investigation [1] [2].
For researchers looking to replicate or build upon these findings, here are the methodologies from the key study.
Q1: Why did ABT-737 reduce apoptosis in my experiment with this compound on T24 cells? This observed effect is consistent with the published study [1] [2]. The exact mechanism is not fully elucidated, but it may involve complex feedback mechanisms within the Bcl-2 protein family network or the engagement of alternative survival pathways. It is recommended to include this combination as a control in your experiments.
Q2: What is a typical working concentration for this compound? In the cited studies, this compound was used in a range of 25 to 45 µg/ml against T24 cells [2] and showed cytotoxic effects on other cancer cell lines in a dose-dependent manner [3]. A dose-response curve should be established for your specific cell model.
Q3: Besides the mitochondrial pathway, does this compound target other pathways? Yes. Research in oral squamous cell carcinoma cells shows that this compound can also inhibit the JAK2/STAT3 signaling pathway, downregulate anti-apoptotic proteins like Mcl-1 and Survivin, and induce death receptor expression [3].
The following diagram illustrates the proposed intrinsic (mitochondrial) apoptotic pathway that this compound and ABT-737 influence, based on the findings from the cited research.
The table below summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of bacterial species, as reported in a 2024 study [1].
| Bacterial Species | Strain Type | MIC (μg/mL) |
|---|---|---|
| Gram-positive Bacteria | ||
| Staphylococcus aureus | MSSA | 12.5 |
| Staphylococcus aureus | MRSA | 12.5 |
| Staphylococcus epidermidis | 6.2 | |
| Enterococcus faecalis | 50.0 | |
| Streptococcus pneumoniae | 50.0 | |
| Mycobacteria | ||
| Mycobacterium tuberculosis | 31.2 | |
| Mycobacterium avium | 62.5 | |
| Mycobacterium kansasii | 125.0 | |
| Gram-negative Bacteria | ||
| Helicobacter pylori | 25.0 | |
| Pseudomonas aeruginosa | >400 | |
| Klebsiella pneumoniae | >400 | |
| Escherichia coli | >400 |
Additionally, LCC demonstrated potent inhibition of biofilm formation. The MBIC₅₀ (Minimum Biofilm Inhibitory Concentration) against both MSSA and MRSA was found to be 6.25 μg/mL [1].
The following methodology outlines how the membrane disruption activity of LCC was investigated in the cited study [1]. You can adapt this protocol for your own experiments.
This mechanism can be visualized as follows:
Based on the research findings, here are critical points to consider during your experimental work with LCC:
To build a more comprehensive knowledge base, future studies could focus on:
| Licochalcone | Key Anticancer Activities & Highlighted Findings | Most Studied Cancer Types |
|---|
| Licochalcone C (LCC) | - Induces apoptosis via ROS generation and mitochondrial dysfunction [1].
A core finding for this compound is its ability to directly target and inhibit key cancer-driving proteins. The diagram below illustrates the primary mechanism by which LCC exerts its anticancer effects in colorectal cancer cells, based on the study of HCT116 cells [1].
The anticancer effects of this compound are supported by the following key experimental data and protocols:
Key Findings:
Experimental Workflow: The typical workflow to establish LCC's anticancer activity and mechanisms involved the following steps [1]:
The experimental data suggests several key considerations for your research:
The following tables provide a more detailed look at the specific mechanisms and experimental data for each compound.
Licochalcone A (LA)
| Mechanism Category | Specific Pathway/Action | Experimental Model (Concentration) | Key Effects & References |
|---|---|---|---|
| Anti-Cancer: Apoptosis | Mitochondrial Pathway; Increased ROS | Gastric BGC-823 cells (100 µM) | ↑ Bax/Bak, ↓ Bcl-2; ↑ Caspase-3; Annexin V+ [1] |
| Inhibition of HIF-1α | HCT116 colon cancer cells (20 µM) | Inhibits mitochondrial respiration, reduces ATP [2] | |
| Anti-Cancer: Autophagy | Inhibition of PI3K/Akt/mTOR | Breast MCF-7 cells | ↑ LC3-II, induces autophagy [3] |
| Anti-Cancer: Cell Cycle | G2/M Phase Arrest | Lung A549/H460 cells (10-15 µM) | ↓ Cyclin B1, CDC2, CDC25C [4] |
| Anti-Inflammatory | Inhibition of NF-κB pathway | Various (e.g., chondrocytes, asthma models) | ↓ IL-6, IL-1β, TNF-α, COX-2 [5] |
| Activation of Nrf2 pathway | Arthritis models, neurons | Activates antioxidant response [5] | |
| Inhibition of ORAI1/Kv1.3 channels | Jurkat T-cells (IC50: ~3 µM / ~0.8 µM) | ↓ IL-2 secretion, ↓ T-cell proliferation [6] |
Licochalcone C (LC)
| Mechanism Category | Specific Pathway/Action | Experimental Model (Concentration) | Key Effects & References |
|---|---|---|---|
| Anti-Inflammatory | Inhibition of NF-κB pathway | H9c2 cardiomyocytes (25 µM) | ↓ nuclear p65 translocation; ↓ iNOS, ICAM-1, VCAM-1 [7] [8] |
| Anti-Inflammatory / Protection | Activation of PI3K/Akt/eNOS pathway | H9c2 cardiomyocytes (25 µM) | ↑ phosphorylation of PI3K, Akt, eNOS [7] [8] |
For researchers looking to replicate or build upon these studies, here is a summary of the key experimental methodologies.
1. Protocol: LA-Induced Apoptosis in Gastric Cancer Cells [1]
2. Protocol: LA Inhibition of T-cell Activation [6]
3. Protocol: LC Anti-inflammatory Action in Cardiomyocytes [8]
The diagram below illustrates the core anti-inflammatory mechanism of this compound (LC) as identified in the research.
Diagram Title: this compound Anti-inflammatory Mechanism in Cardiomyocytes
The diagram below summarizes the multi-target anti-cancer mechanisms of Licochalcone A (LA).
Diagram Title: Multi-target Anti-cancer Mechanisms of Licochalcone A
This stark contrast highlights a significant opportunity for future research to investigate the effects of this compound in oncology-relevant models and to explore its potential mechanisms of action beyond anti-inflammation.
| Cancer Type | Cell Line Model | Key Findings (Effects & Mechanisms) | Experimental Data / IC₅₀ |
|---|---|---|---|
| Colorectal Cancer | HCT116, HCT116-OxR (Oxaliplatin-resistant) | Inhibits proliferation, induces apoptosis, cell cycle arrest, and overcomes chemoresistance [1]. | Significant growth inhibition at 10-20 μM [1]. |
| Esophageal Squamous Cell Carcinoma | Not specified in detail | Induces apoptosis through ROS/MAPK signaling pathway [1]. | Information not provided in search results. |
| Oral Squamous Cell Carcinoma | Not specified in detail | Induces apoptosis through JAK2/STAT3 pathway regulation [1]. | Information not provided in search results. |
| Bladder Cancer | Not specified in detail | Shows cytotoxic effects [1]. | Information not provided in search results. |
The most robust and recent data for this compound centers on its activity against colorectal cancer (CRC).
In Vitro Cell Viability (MTT) Assay [1]
Annexin V/7-AAD Apoptosis Assay [1]
Soft Agar Colony Formation Assay [1]
This compound exerts its anticancer effects through multi-targeted action on critical cellular processes.
The diagram above illustrates the core mechanisms identified in the study on colorectal cancer cells [1]. LCC directly inhibits the kinase activity of EGFR and AKT, proteins critical for cell proliferation and survival signaling. It also induces a surge in Reactive Oxygen Species (ROS), which activates the stress-related JNK and p38 kinases, promoting cell death. Furthermore, LCC disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c into the cytoplasm and the subsequent activation of caspase enzymes, which execute apoptosis.
This compound is part of a broader family of bioactive chalcones from licorice. The table below places LCC in context with its well-known relative, Licochalcone A.
| Compound | Key Anticancer Evidence & Proposed Mechanisms |
|---|---|
| This compound | Targets EGFR/AKT; induces ROS, mitochondrial apoptosis, and cell cycle arrest; overcomes oxaliplatin resistance in colorectal cancer [1]. |
| Licochalcone A | More widely studied. Induces apoptosis in NSCLC, breast, and bladder cancers; modulates Bcl-2 family proteins; induces pyroptosis in pancreatic cancer via eEF2K inhibition [2] [3]. |
For researchers aiming to validate or explore this compound further:
Licochalcone C is a retrochalcone found in the Glycyrrhiza species (licorice). Its synthesis has been achieved through various routes, typically involving a key Claisen-Schmidt condensation step [1] [2].
One recent synthetic route, achieving a 10% overall yield, involved six steps: non-regioselective C-isoprenylation, MOM-protection, O-methylation, Claisen-Schmidt condensation, and finally MOM-deprotection [2]. The table below summarizes its core structure:
| Feature Category | Description of this compound |
|---|---|
| Core Scaffold | Retrochalcone (1,3-diaryl-2-propen-1-one) [3] |
| Aromatic Ring B | Tetrasubstituted benzene ring with a methoxy group [2] |
| Aromatic Ring A | Disubstituted benzene ring with a C-isoprenyl (γ,γ-dimethylallyl) group [2] |
| Central Linker | α,β-unsaturated ketone (trans-configured) [2] |
While a full SAR is not established, LicoC has demonstrated significant bioactivities in various experimental models. The following table summarizes its key quantitative data and experimental conditions.
| Biological Activity | Experimental Model / Assay | Key Results / Quantitative Data | Citation |
|---|---|---|---|
| Antibacterial | Microdilution assay (MIC against Gram-positive bacteria) | MIC: 6.2–50.0 µg/mL (vs. MSSA & MRSA: 12.5 µg/mL) | [2] |
| Microdilution assay (MIC vs. Mycobacterium species) | MIC: 36.2–125 µg/mL | [2] | |
| Microdilution assay (MIC vs. Helicobacter pylori) | MIC: 25 µg/mL | [2] | |
| Biofilm inhibition assay (MBIC₅₀ vs. MSSA & MRSA) | MBIC₅₀: 6.25 μg/mL | [2] | |
| Fluorescence microscopy (membrane disruption) | Disrupted S. aureus membrane, similar to nisin | [2] | |
| Anti-inflammatory & Cardioprotection | In vitro: LPS-stimulated H9c2 cardiomyocytes | Inhibited NF-κB p65 nuclear translocation; ↓ iNOS expression & NO production; ↑ PI3K/Akt/eNOS pathway | [4] [5] |
| Ex vivo: Isolated rat heart (I/R injury model) | Improved cardiac function recovery; ↓ CK & LDH release; ↓ TNF-α & IL-6; ↓ apoptosis | [6] | |
| Antioxidant | LPS-stimulated H9c2 cardiomyocytes | Significantly reduced intracellular ROS production | [5] |
| Isolated rat heart (I/R injury model) | Attenuated oxidative stress (↓ MDA, ↑ SOD) | [6] |
For the purpose of replicating or evaluating key studies, here are the methodologies for two primary assays cited in the search results.
1. Protocol for Antibacterial and Anti-Biofilm Assays [2]
2. Protocol for Anti-inflammatory/Cardioprotective Effects in H9c2 Cells [4] [5]
The anti-inflammatory and cardioprotective effects of LicoC are mediated through the modulation of two major signaling pathways in cardiomyocytes, as illustrated below.
The diagram shows that this compound exerts its effects by inhibiting the pro-inflammatory NF-κB/iNOS/NO pathway and simultaneously activating the protective PI3K/Akt/eNOS pathway in cardiomyocytes under inflammatory stress [4] [5].
Future research focusing on synthesizing and evaluating analogs of LicoC, particularly modifying the isoprenyl group, the methoxy group, or the phenolic hydroxyls, would be invaluable to fully elucidate its structure-activity relationship.
| Feature | Licochalcone C (LCC) | Nisin |
|---|---|---|
| Classification | Synthetic or plant-derived (licorice) small molecule; retrochalcone [1] | Ribosomally synthesized and post-translationally modified peptide (RiPP); lantibiotic [2] |
| Primary Mechanism | Membrane disruption, leading to increased permeability and cell death [1] | Dual Mechanism:
The following workflows outline the core methodologies used in the cited research to establish the membrane-disrupting effects of these compounds.
This protocol is directly used to demonstrate LCC's membrane disruption [1] and is a standard method for assessing nisin's effects.
This workflow details the engineering and mechanistic studies used to dissect nisin's mode of action, as described in the search results [2].
The following table categorizes the information found on various licorice-derived chalcones in the search results. Note that specific selectivity data for Licochalcone C is absent.
| Chalcone Type | Anticancer & Selectivity Evidence | Key Findings & Mechanisms |
|---|---|---|
| This compound | Mentioned in reviews [1] | Listed among chalcones with pharmacological potential; specific data on tumor selectivity not provided in searched literature. |
| Other Licochalcones (A, D, etc.) | Strong evidence for multiple types [2] [3] [4] | Lico A: Induces pyroptosis in pancreatic cancer via eEF2K inhibition [2]. Lico D: Potential sepsis treatment via ferroptosis regulation [4]. General licorice chalcones modulate key pathways (e.g., NF-κB, apoptosis) in nicotine-induced NSCLC [1]. |
| Chlorochalcones | Strong in vitro selectivity data [5] | Showed high selectivity for breast cancer cells (MCF-7, MDA-MB-231) over healthy blood and endothelial cells (HMEC-1), primarily by inducing apoptosis and mitochondrial dysfunction [5]. |
| General Chalcones | Broad in vitro/vivo evidence [6] [7] [8] | Class exhibits multi-target mechanisms: induce apoptosis, cell cycle arrest, inhibit angiogenesis, and modulate key signaling pathways (PI3K/AKT, EGFR, etc.) across various cancers [6] [7] [8]. |
Although data for this compound is limited, the methodologies used to evaluate the selectivity of similar compounds are well-established. The workflow below outlines a standard experimental approach for this research.
Key experimental details based on the search results include:
Given the lack of readily available specific data for this compound, here are suggested paths to acquire the information you need:
"this compound" AND "cytotoxicity" or "this compound" AND "IC50".